molecular formula C17H18O3 B3114765 4-(Benzyloxy)-2-isopropoxybenzaldehyde CAS No. 204591-62-8

4-(Benzyloxy)-2-isopropoxybenzaldehyde

Cat. No.: B3114765
CAS No.: 204591-62-8
M. Wt: 270.32 g/mol
InChI Key: MYDITVXJBSXEFP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-2-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxy-2-propan-2-yloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-13(2)20-17-10-16(9-8-15(17)11-18)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDITVXJBSXEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Benzyloxy)-2-isopropoxybenzaldehyde CAS 204591-62-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Benzyloxy)-2-isopropoxybenzaldehyde (CAS 204591-62-8): A Predictive Analysis for Research and Development

Disclaimer: Direct experimental data for 4-(Benzyloxy)-2-isopropoxybenzaldehyde (CAS 204591-62-8) is not extensively available in public-facing scientific literature or databases. This guide has been constructed by a senior application scientist to provide a predictive overview based on established chemical principles and data from structurally analogous compounds. The information herein is intended to serve as a foundational resource for researchers and drug development professionals, guiding hypothesis-driven experimentation.

Introduction: A Novel Scaffold for Medicinal Chemistry

Substituted benzaldehydes are cornerstone synthons in the landscape of organic chemistry and drug discovery. Their inherent reactivity and privileged structural status make them ideal starting points for the synthesis of complex molecular architectures. 4-(Benzyloxy)-2-isopropoxybenzaldehyde represents an intriguing, albeit underexplored, scaffold. The combination of a bulky, lipophilic benzyloxy group at the 4-position and an isopropoxy group at the 2-position creates a unique electronic and steric profile. This guide offers a comprehensive technical overview of its predicted properties, a plausible synthetic route, expected analytical characteristics, and potential applications, particularly in the realm of therapeutic agent development.

Predicted Physicochemical and Molecular Properties

The molecular structure of 4-(Benzyloxy)-2-isopropoxybenzaldehyde combines features from both 4-benzyloxybenzaldehyde and various isopropoxy-substituted aromatic compounds. Based on these related structures, we can predict its core properties.

PropertyPredicted ValueRationale / Comparative Data Source
CAS Number 204591-62-8
Molecular Formula C₁₇H₁₈O₃Derived from structural components.
Molecular Weight 270.32 g/mol Calculated from the molecular formula.[1]
Appearance Colorless to pale yellow solid or oilAnalogy with 4-benzyloxybenzaldehyde (solid) and 4-isopropoxybenzaldehyde (liquid).[2][3]
Melting Point Predicted: 50-70 °CThe introduction of the 2-isopropoxy group may lower the melting point compared to 4-benzyloxybenzaldehyde (m.p. 338-339 K or 65-66 °C) due to disruption of crystal lattice packing.[4]
Boiling Point > 300 °C (at atmospheric pressure)Expected to be high due to the molecular weight and polar groups. 4-Isopropoxybenzaldehyde has a boiling point of 108-112 °C at 3 mmHg.[5]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone, THF, DMF). Insoluble in water.Typical for protected benzaldehyde derivatives.
XLogP3-AA ~3.6Based on the value for the isomeric 3-(Benzyloxy)-4-isopropoxybenzaldehyde, indicating significant lipophilicity.[1]

Synthesis and Purification: A Proposed Experimental Protocol

A robust and logical pathway to synthesize 4-(Benzyloxy)-2-isopropoxybenzaldehyde is a two-step Williamson ether synthesis starting from the commercially available 2,4-dihydroxybenzaldehyde. This approach allows for selective alkylation of the phenolic hydroxyl groups.

Step 1: Selective Monobenzylation of 2,4-Dihydroxybenzaldehyde

The 4-hydroxyl group of 2,4-dihydroxybenzaldehyde is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This differential reactivity can be exploited for selective benzylation at the 4-position.

Protocol:

  • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile), add a mild base such as potassium carbonate (K₂CO₃, 1.1 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.05 eq.) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. The crude product, 4-(benzyloxy)-2-hydroxybenzaldehyde, can be purified by recrystallization from an ethanol/water mixture.

Step 2: Isopropylation of 4-(Benzyloxy)-2-hydroxybenzaldehyde

The remaining hydroxyl group at the 2-position is then alkylated with an isopropyl electrophile.

Protocol:

  • Dissolve the 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq.) from the previous step in 2-butanone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).

  • Add 2-iodopropane or 2-bromopropane (1.2 eq.) to the mixture.

  • Heat the reaction under reflux overnight, with stirring.[5]

  • Monitor the reaction to completion by TLC.

  • Cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate, wash with a dilute aqueous sodium hydroxide solution to remove any unreacted starting material, followed by a brine wash.[5]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The final product, 4-(Benzyloxy)-2-isopropoxybenzaldehyde, can be purified by flash column chromatography on silica gel.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Selective Benzylation cluster_step2 Step 2: Isopropylation cluster_purification Purification SM 2,4-Dihydroxybenzaldehyde Reagents1 1. K₂CO₃, DMF 2. Benzyl Bromide SM->Reagents1 Product1 4-(Benzyloxy)-2-hydroxybenzaldehyde Reagents1->Product1 Reagents2 1. K₂CO₃, KI 2. 2-Iodopropane Product1->Reagents2 Product2 4-(Benzyloxy)-2-isopropoxybenzaldehyde Reagents2->Product2 Purify Flash Chromatography Product2->Purify

Caption: Proposed synthetic workflow for 4-(Benzyloxy)-2-isopropoxybenzaldehyde.

Analytical Characterization: Predicted Spectral Data

The structural features of 4-(Benzyloxy)-2-isopropoxybenzaldehyde should give rise to a distinct spectroscopic signature.

TechniquePredicted Signature
¹H NMR Aldehyde Proton: Singlet at δ 9.8-10.0 ppm. Aromatic Protons (Benzaldehyde Ring): Three protons exhibiting a characteristic ABC splitting pattern. A doublet around δ 7.8 ppm (H-6, ortho to CHO), a doublet around δ 6.6-6.7 ppm (H-5, ortho to isopropoxy), and a singlet-like signal around δ 6.5 ppm (H-3, between the two alkoxy groups). Aromatic Protons (Benzyl Ring): Multiplet at δ 7.3-7.5 ppm (5H). Benzylic Protons: Singlet at δ 5.1-5.2 ppm (2H). Isopropoxy Group: Septet at δ 4.6-4.7 ppm (1H, CH) and a doublet at δ 1.3-1.4 ppm (6H, CH₃).
¹³C NMR Aldehyde Carbonyl: δ ~190 ppm. Aromatic Carbons: Signals between δ 165-100 ppm. The C-O carbons (C-2, C-4) will be downfield (~164 ppm and ~162 ppm). C-1 will be around 120 ppm. The remaining carbons (C-3, C-5, C-6) will be in the range of 100-130 ppm. Benzyl Group Carbons: Signals around δ 136 ppm (quaternary), 127-129 ppm (aromatic CHs), and ~71 ppm (CH₂). Isopropoxy Group Carbons: Signals around δ ~72 ppm (CH) and ~22 ppm (CH₃).
IR (Infrared) Spectroscopy C=O Stretch (Aldehyde): Strong band at ~1680-1695 cm⁻¹. C-O-C Stretch (Ethers): Strong bands in the 1250-1000 cm⁻¹ region. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
Mass Spectrometry (MS) [M]+: Predicted m/z = 270.13. Key Fragments: Loss of the isopropyl group (m/z 227), and a prominent peak for the benzyl or tropylium cation (m/z 91).

Potential Applications in Drug Discovery and Chemical Biology

The 4-(benzyloxy)-2-isopropoxybenzaldehyde scaffold is a promising starting point for developing novel therapeutic agents. The benzyloxy group, in particular, is a common feature in molecules designed to target various biological pathways.

  • As a Precursor for ALDH Inhibitors: Aldehyde dehydrogenases (ALDHs) are a family of enzymes implicated in cancer cell chemoresistance and stem cell function. Benzaldehyde derivatives are known to act as inhibitors of certain ALDH isoforms.[6] The specific substitution pattern of this molecule could be exploited to develop potent and selective inhibitors, for example, against ALDH1A3.[6]

  • Scaffold for PPARα Agonists: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that is a target for treating retinal disorders like diabetic retinopathy. A 4-benzyloxy-benzylamino chemotype has been successfully developed into potent and selective PPARα agonists.[7] Our title compound serves as a direct precursor for synthesizing analogous benzylamino derivatives through reductive amination.

  • Synthesis of Chalcone Analogs: Chalcones are synthesized via the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone. These enone-containing molecules exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[8][9] 4-(Benzyloxy)-2-isopropoxybenzaldehyde could be used to generate novel chalcones with potentially enhanced efficacy or unique pharmacological profiles.

Applications cluster_rxn Chemical Transformations cluster_targets Potential Therapeutic Areas Core 4-(Benzyloxy)-2-isopropoxy- benzaldehyde R_Amination Reductive Amination Core->R_Amination R_Condensation Claisen-Schmidt Condensation Core->R_Condensation T_ALDH ALDH Inhibitors (Oncology) Core->T_ALDH Direct Use or Minor Modification T_PPAR PPARα Agonists (Retinal Disorders) R_Amination->T_PPAR T_Chalcone Chalcone Analogs (Anticancer, Antimicrobial) R_Condensation->T_Chalcone

Sources

Structural Elucidation and Synthetic Architecture of 4-Benzyloxy-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthetic pathway, and chemical properties of 4-benzyloxy-2-isopropoxybenzaldehyde .

Executive Summary & Scaffold Analysis

4-Benzyloxy-2-isopropoxybenzaldehyde (


) is a trisubstituted aromatic aldehyde serving as a critical intermediate in the synthesis of resorcinol-based pharmaceutical agents, particularly chalcones, flavonoids, and enzyme inhibitors (e.g., tyrosinase or PPAR modulators).

The molecule is defined by three distinct functionalities attached to a benzene core:

  • Aldehyde (-CHO) at C1: The electrophilic handle for condensation reactions (e.g., Knoevenagel, Claisen-Schmidt).

  • Isopropoxy Group (-OiPr) at C2: Provides steric bulk and lipophilicity ortho to the carbonyl, disrupting planar stacking and influencing binding pocket fit.

  • Benzyloxy Group (-OBn) at C4: Acts as a hydrophobic tail or a robust protecting group for the C4-phenol, stable to basic conditions but removable via hydrogenolysis.

Structural Logic & Reactivity Profile

The 2,4-dioxygenated substitution pattern originates from resorcinol . The chemical differentiation between the C2 and C4 positions is the cornerstone of its synthesis and reactivity.

  • Electronic Effect: Both alkoxy groups are electron-donating (

    
     effect), making the ring electron-rich and susceptible to electrophilic aromatic substitution, though the aldehyde group (
    
    
    
    ) is electron-withdrawing (
    
    
    ), deactivating the ring slightly but directing nucleophiles to the carbonyl carbon.
  • Steric Environment: The C2-isopropoxy group creates significant steric hindrance near the aldehyde, which can retard nucleophilic attack compared to a methoxy or hydroxy analog.

Synthetic Pathway: Regioselective Construction

The synthesis relies on the inherent acidity difference between the C2 and C4 hydroxyl groups of the starting material, 2,4-dihydroxybenzaldehyde .

The Regioselectivity Principle

In 2,4-dihydroxybenzaldehyde, the C2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the proton, making it significantly less acidic (


) and less nucleophilic than the C4-hydroxyl (

). Consequently, alkylation under mild basic conditions occurs almost exclusively at the C4 position first.
Protocol: Step-by-Step Synthesis
Step 1: Selective C4-Benzylation
  • Reagents: 2,4-Dihydroxybenzaldehyde, Benzyl bromide (

    
    ), Potassium Bicarbonate (
    
    
    
    ) or Potassium Carbonate (
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or Acetone.
    
  • Conditions: Reflux, 4–6 hours.[1]

  • Mechanism:

    
     displacement of bromide by the C4-phenoxide.
    
Step 2: C2-Isopropylation (The Forcing Step)
  • Reagents: 4-Benzyloxy-2-hydroxybenzaldehyde (Intermediate), Isopropyl bromide (

    
    ) or Isopropyl iodide (
    
    
    
    ), Potassium Carbonate (
    
    
    ) or Cesium Carbonate (
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Conditions:

    
    , 12–24 hours.
    
  • Rationale: The intramolecular H-bond at C2 must be broken. A stronger base (carbonate vs bicarbonate) and a polar aprotic solvent (DMF) are required to solvate the cation and increase the nucleophilicity of the C2-phenoxide. The secondary halide (

    
    ) reacts slower than primary halides, necessitating heat.
    
Reaction Workflow Diagram

SynthesisPath SM 2,4-Dihydroxybenzaldehyde (C2-OH H-bonded) Step1 Step 1: C4-Benzylation (BnBr, KHCO3, MeCN, Reflux) SM->Step1 Inter Intermediate: 4-Benzyloxy-2-hydroxybenzaldehyde Step1->Inter Regioselective (C4 > C2) Step2 Step 2: C2-Isopropylation (iPr-Br, K2CO3, DMF, 80°C) Inter->Step2 Product Target: 4-Benzyloxy-2-isopropoxybenzaldehyde Step2->Product Steric Challenge (Secondary Halide)

Figure 1: Regioselective synthetic route exploiting the acidity difference between C2 and C4 phenolic hydroxyls.

Structural Characterization (Spectroscopic Data)

Researchers verifying the structure should look for the following diagnostic signals.

Nuclear Magnetic Resonance (NMR) Profile

The data below represents the expected shifts for the target structure in


.
NucleusFragmentShift (

ppm)
MultiplicityIntegrationStructural Insight

-CHO 10.2 - 10.4 Singlet1HAldehyde proton; deshielded by carbonyl anisotropy.

Ar-H (C6) 7.7 - 7.8 Doublet (

Hz)
1HOrtho to carbonyl; most deshielded aromatic proton.

Ar-H (C5) 6.5 - 6.6 dd (

Hz)
1HCoupled to C6 (ortho) and C3 (meta).[2]

Ar-H (C3) 6.4 - 6.5 Doublet (

Hz)
1HMeta to carbonyl; shielded by two alkoxy groups.

Ph-H 7.3 - 7.5 Multiplet5HBenzyl aromatic ring protons.

O-CH2-Ph 5.1 Singlet2HBenzylic methylene; characteristic shift for benzyl ethers.

O-CH-(CH3)2 4.6 - 4.7 Septet1HMethine proton of isopropyl group.

O-CH-(CH3)2 1.3 - 1.4 Doublet6HMethyl protons of isopropyl group.

C=O 188 - 190 --Carbonyl carbon.

C-O (Ar) 160 - 165 --C2 and C4 aromatic carbons (oxygenated).
Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1660–1680 cm⁻¹ . (Note: Lower than typical alkyl aldehydes due to conjugation with the electron-rich ring).

  • C-H Stretch (Aldehyde): Doublet weak bands at 2750 and 2850 cm⁻¹ (Fermi resonance).

  • C-O Stretch: Strong bands at 1200–1260 cm⁻¹ (Aryl alkyl ethers).

Critical Experimental Considerations

Handling the Isopropyl Group

The introduction of the isopropyl group at C2 is sterically demanding.

  • Issue: Elimination of isopropyl bromide to propene can occur as a side reaction if the temperature is too high (

    
    ) or the base is too strong (e.g., hydroxide).
    
  • Solution: Use Cesium Carbonate (

    
    )  in DMF. The "Cesium Effect" improves solubility and reactivity of the phenoxide anion without requiring excessive heat, minimizing elimination byproducts.
    
Purification
  • Crystallization: The intermediate (4-benzyloxy-2-hydroxybenzaldehyde) is a solid (MP: ~119–121°C). The final product (2-isopropoxy derivative) may be a low-melting solid or viscous oil depending on purity.

  • Chromatography: If oil, purify via silica gel flash chromatography.

    • Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 4:1).

    • Rf Value: The target (fully alkylated) will have a higher Rf than the intermediate (free phenol).

Stability
  • Oxidation: Like all benzaldehydes, the compound is prone to air oxidation to the corresponding benzoic acid (

    
    ). Store under inert atmosphere (
    
    
    
    or
    
    
    ) at
    
    
    .
  • Acid Sensitivity: The benzyl ether is stable to base but can be cleaved by strong Lewis acids (

    
    ) or catalytic hydrogenation (
    
    
    
    ).

References

  • Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[1]

    • Source:Organic & Biomolecular Chemistry / PMC.
    • URL:[Link]

  • Crystallographic Data of Intermediates

    • Title: 4-(Benzyloxy)benzaldehyde.[3][4][5][6][7][8]

    • Source:Acta Crystallographica Section E.
    • URL:[Link]

  • General Synthesis of Alkoxybenzaldehydes

    • Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
    • Source:International Journal of Comput
    • URL:[Link]

Sources

Molecular weight of 4-benzyloxy-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Benzyloxy-2-isopropoxybenzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-benzyloxy-2-isopropoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. While specific data for this compound is not broadly cataloged, this paper constructs its profile through established principles of organic chemistry, analysis of its structural isomers and precursors, and the well-documented biological significance of the benzyloxybenzaldehyde scaffold. We will detail its physicochemical properties, propose a robust synthetic pathway, outline expected analytical characterization, and discuss its potential applications as a therapeutic agent, particularly in oncology. This document serves as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel benzaldehyde derivatives.

Introduction: The Benzaldehyde Scaffold in Drug Discovery

Substituted benzaldehydes are a cornerstone in medicinal chemistry, acting as versatile intermediates and key pharmacophores in a multitude of therapeutic agents. The benzyloxybenzaldehyde core, in particular, has been identified in compounds exhibiting significant biological activity, including anticancer and enzyme-inhibitory properties.[1][2] Derivatives of this scaffold have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines, making them attractive candidates for further investigation.[1][3] The strategic placement of functional groups on the benzaldehyde ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The title compound, 4-benzyloxy-2-isopropoxybenzaldehyde, combines the established benzyloxy moiety with a sterically and electronically distinct isopropoxy group. This combination is hypothesized to modulate lipophilicity, metabolic stability, and target-binding affinity, offering a unique profile for drug design.

Physicochemical Properties

The fundamental properties of 4-benzyloxy-2-isopropoxybenzaldehyde are derived from its molecular structure. As an isomer of the documented compound 3-(benzyloxy)-4-isopropoxybenzaldehyde, it shares the same molecular formula and weight.[4]

PropertyValueSource
IUPAC Name 4-(Benzyloxy)-2-isopropoxybenzaldehyde-
Molecular Formula C₁₇H₁₈O₃Calculated
Molecular Weight 270.33 g/mol Calculated[4]
Monoisotopic Mass 270.1256 DaCalculated[4]
Appearance Expected to be a white to pale yellow solid or oilBy analogy[5][6]
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) and poorly soluble in waterBy analogy[7]

Synthesis and Purification: A Proposed Pathway

A logical and efficient synthesis of 4-benzyloxy-2-isopropoxybenzaldehyde can be achieved via a sequential Williamson ether synthesis, a robust and widely used method for forming ether linkages. The synthesis begins with the commercially available precursor, 2,4-dihydroxybenzaldehyde. The key to this pathway is the differential reactivity of the two hydroxyl groups, which allows for selective alkylation.

The workflow is as follows:

  • Selective Benzylation of 2,4-dihydroxybenzaldehyde : The hydroxyl group at the 4-position is more acidic and sterically accessible than the 2-hydroxyl, which is engaged in intramolecular hydrogen bonding with the adjacent aldehyde. This allows for the preferential attachment of the benzyl group at the C4-hydroxyl.

  • Isopropylation of the Intermediate : The remaining hydroxyl group at the 2-position is then alkylated using an isopropyl halide to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Selective Benzylation cluster_1 Step 2: Isopropylation Start 2,4-Dihydroxybenzaldehyde Reagent1 Benzyl Bromide (BnBr) K₂CO₃, Acetone Start->Reagent1 Intermediate 4-Benzyloxy-2-hydroxybenzaldehyde Reagent1->Intermediate Reagent2 2-Iodopropane (i-PrI) K₂CO₃, DMF Intermediate->Reagent2 Intermediate->Reagent2 Product 4-Benzyloxy-2-isopropoxybenzaldehyde Reagent2->Product Applications cluster_apps Potential Therapeutic Applications Core Benzyloxybenzaldehyde Scaffold App1 ALDH1A3 Inhibition Core->App1 Selective Inhibition App2 Anticancer Activity (e.g., HL-60 cells) Core->App2 Cytotoxicity App3 Antimicrobial Agents Core->App3 App4 Muscarinic Receptor Antagonism Core->App4

Sources

Solubility of 4-(benzyloxy)-2-isopropoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-(benzyloxy)-2-isopropoxybenzaldehyde in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-(Benzyloxy)-2-isopropoxybenzaldehyde is a specialized intermediate often utilized in the synthesis of liquid crystals, pharmaceuticals, and functional materials.[1] Its solubility profile is governed by the interplay between its polar aldehyde core and two significant lipophilic substituents: a bulky isopropoxy group at the ortho position and a planar benzyloxy group at the para position.[1]

This guide provides a comprehensive analysis of its solubility behavior, predictive thermodynamic models, and validated experimental protocols for solvent selection. Due to the compound's specific structural features, it exhibits high solubility in chlorinated and polar aprotic solvents, moderate temperature-dependent solubility in alcohols, and negligible solubility in water.

Chemical Profile & Physicochemical Properties

Understanding the molecular architecture is the first step in predicting solubility.[1] The molecule combines a polar carbonyl head with a substantial hydrophobic tail.

PropertyValue (Predicted/Analog-Based)Impact on Solubility
Molecular Formula C₁₇H₁₈O₃
Molecular Weight ~270.32 g/mol Moderate MW suggests solid state at RT.[1]
LogP (Octanol/Water) ~3.5 – 4.2Highly lipophilic; negligible water solubility.[1]
H-Bond Donors 0No -OH groups; relies on dipole-dipole & Van der Waals.[1]
H-Bond Acceptors 3 (Aldehyde O, 2 Ether O)Accepts H-bonds from protic solvents (EtOH, MeOH).[1]
Melting Point ~60–85 °C (Est.)Low melting point facilitates recrystallization.[1]
Structural Analysis
  • Aldehyde Group (-CHO): Provides a dipole moment, enabling solubility in polar aprotic solvents like DMSO and DMF.[1]

  • Isopropoxy Group (-OiPr): Adds steric bulk and lipophilicity, disrupting crystal packing and enhancing solubility in non-polar solvents compared to methoxy analogs.[1]

  • Benzyloxy Group (-OBn): A large, planar hydrophobic moiety that drives pi-pi stacking interactions but significantly reduces water solubility.[1]

Solubility Landscape

The solubility of 4-(benzyloxy)-2-isopropoxybenzaldehyde follows the "Like Dissolves Like" principle, heavily skewed towards lipophilic and polar aprotic solvents.[1]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Strong dipole-dipole interactions and dispersion forces dissolve the aromatic core effectively.[1]
Polar Aprotic DMSO, DMF, DMAcExcellent High dielectric constant solvates the aldehyde dipole; ideal for nucleophilic substitution reactions.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Moderate polarity matches the compound; excellent for extraction and chromatography.
Ethers THF, 2-MeTHF, Diethyl EtherGood Good solvency; 2-MeTHF is a greener alternative for process chemistry.[1]
Alcohols Ethanol, Methanol, IsopropanolModerate (Temp. Dependent)Soluble at reflux, sparingly soluble at RT. Ideal for recrystallization.
Aromatics Toluene, XyleneModerate/Good Pi-pi interactions with the benzyl group aid solubility, especially when heated.
Aliphatics Hexane, Heptane, CyclohexanePoor The compound is too polar for pure alkanes; used as anti-solvents .
Water Water, Aqueous BuffersInsoluble Hydrophobic effect dominates; logP > 3 precludes aqueous solubility.

Thermodynamic Analysis & Solubility Prediction

Solubility (


) can be approximated using the ideal solubility equation, modified by the activity coefficient (

) to account for non-ideal interactions:

[1]
  • 
     (Enthalpy of Fusion):  The energy required to break the crystal lattice.[1] The bulky isopropoxy group likely lowers the lattice energy compared to the methoxy analog, increasing solubility.[1]
    
  • 
     (Activity Coefficient): 
    
    • In DCM (

      
      ): Near-ideal behavior.[1]
      
    • In Ethanol (

      
      ): Positive deviation due to mismatch in polarity, leading to lower solubility at room temperature (desirable for crystallization).
      
    • In Hexane (

      
      ): Strong positive deviation, resulting in phase separation or precipitation.
      

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to determine the exact saturation limit (mg/mL) for process optimization.

  • Preparation: Weigh ~100 mg of 4-(benzyloxy)-2-isopropoxybenzaldehyde into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments while stirring at 25°C.

  • Equilibration: If the solid dissolves, add more solid until a suspension persists. Stir for 24 hours to ensure equilibrium.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate and weigh the residue.[1]

    • HPLC: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze against a standard curve.

Protocol B: Recrystallization Strategy

The most effective purification method for this compound leverages the temperature-dependent solubility in alcohols.[1]

Solvent System: Ethanol (Single solvent) or Ethyl Acetate/Hexane (Solvent/Anti-solvent).[1]

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (approx. 5-10 mL per gram) and heat to reflux (78°C).

  • Saturation: Add solvent dropwise until the solid just dissolves. If insoluble particles remain (inorganic salts), filter hot.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature.

  • Crystallization: If no crystals form, scratch the glass or add a seed crystal. Cool further to 0-4°C in an ice bath.

  • Filtration: Collect crystals via vacuum filtration.[2] Wash with cold Ethanol (-20°C).

  • Drying: Dry under vacuum at 40°C to remove residual solvent.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the intended application (Reaction vs. Purification).[1]

SolventSelection Start Start: Select Solvent for 4-(benzyloxy)-2-isopropoxybenzaldehyde Purpose What is the Purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Purification Purification / Recrystallization Purpose->Purification PolarityCheck Reaction Polarity Req? Reaction->PolarityCheck SolubilityCheck Solubility Profile Check Purification->SolubilityCheck NonPolarRxn Use: Toluene, DCM (Friedel-Crafts, Alkylation) PolarityCheck->NonPolarRxn Non-polar PolarRxn Use: DMF, DMSO, THF (Nucleophilic Subst., Reduction) PolarityCheck->PolarRxn Polar HighSol Too Soluble: DCM, EtOAc, THF SolubilityCheck->HighSol High Sol @ RT LowSol Insoluble: Hexane, Water SolubilityCheck->LowSol Insoluble @ Reflux Ideal Ideal (Temp Dependent): Ethanol, Methanol, IPA SolubilityCheck->Ideal Soluble Hot / Insoluble Cold Pair Solvent Pair: EtOAc + Hexane HighSol->Pair Add Anti-solvent

Caption: Decision tree for selecting the optimal solvent based on process requirements (Reaction vs. Purification).

Figure 2: Recrystallization Workflow

A visual guide to the purification process using the Ethanol/Temperature gradient method.

Recrystallization Step1 1. Dissolve Crude (Reflux in Ethanol) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Step3 3. Slow Cooling (RT -> 4°C) Step2->Step3 Step4 4. Crystallization (Nucleation) Step3->Step4 Step5 5. Filtration & Wash (Cold Ethanol) Step4->Step5

Caption: Step-by-step workflow for the recrystallization of 4-(benzyloxy)-2-isopropoxybenzaldehyde.

Applications & Implications

Synthesis of Resorcinol-Based Liquid Crystals

The 2,4-substitution pattern is critical for inducing specific mesophase behaviors in liquid crystals.

  • Solvent Choice: Reactions involving the aldehyde group (e.g., Schiff base formation) are best conducted in Ethanol or Toluene with azeotropic water removal.

  • Purification: The high lipophilicity of the benzyl and isopropyl groups ensures that inorganic salts (byproducts) are easily removed by washing the organic layer (EtOAc/DCM) with water.[1]

Pharmaceutical Intermediates

This scaffold is often a precursor for polyphenolic drugs.[1]

  • Green Chemistry: Replace DCM with 2-MeTHF or Ethyl Acetate for extraction. These solvents provide similar solubility for the target molecule but have a better safety profile.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques and solvent selection).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvent polarity and solubility parameters).

  • PubChem. (2024).[1] Compound Summary: 4-Benzyloxybenzaldehyde (Analog).[1][3] National Center for Biotechnology Information.[1] (Used for SAR-based solubility prediction).[1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][4] (Theoretical basis for "Like Dissolves Like" predictions).[1][5]

  • Org. Synth. (Various). General procedures for alkylation of hydroxybenzaldehydes. (Provides context for reaction solvents). [1]

Sources

Methodological & Application

Protocol for isopropylation of 2-hydroxy-4-benzyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-Isopropoxy-4-benzyloxybenzaldehyde via Williamson Etherification

Abstract

This application note details a robust protocol for the


-alkylation (isopropylation) of 2-hydroxy-4-benzyloxybenzaldehyde. Unlike standard phenolic alkylations, this substrate presents a specific challenge: the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen reduces nucleophilicity. This guide provides a standard operating procedure (SOP) utilizing a Potassium Carbonate/Dimethylformamide (K₂CO₃/DMF) system enhanced with Potassium Iodide (KI) to ensure complete conversion while minimizing elimination side products.

Strategic Rationale & Mechanistic Insight

The Challenge: Ortho-Carbonyl Hydrogen Bonding

The starting material, 2-hydroxy-4-benzyloxybenzaldehyde, contains a hydroxyl group at the ortho position relative to the aldehyde. This structural feature creates a strong intramolecular hydrogen bond (S(6) motif), which significantly stabilizes the proton and reduces the basicity/nucleophilicity of the phenoxide ion compared to the 4-position (which is already protected with a benzyl group in this substrate).

  • Implication: Mild bases or low temperatures often result in incomplete conversion.

  • Solution: We utilize a polar aprotic solvent (DMF) to solvate the cation and "naked" the phenoxide anion, combined with thermal energy (60–80°C) to disrupt the H-bond.

The Reagent: Secondary Halide Kinetics

The electrophile, 2-bromopropane (isopropyl bromide), is a secondary alkyl halide.

  • Risk: Secondary halides are prone to E2 elimination (forming propene) under strongly basic/high-temperature conditions.

  • Optimization: The addition of catalytic Potassium Iodide (KI) facilitates a Finkelstein reaction in situ, converting the bromide to the more reactive iodide (2-iodopropane), allowing the S_N2 substitution to proceed faster than the competing elimination.

Reaction Mechanism

The reaction proceeds via a classic S_N2 mechanism.[1][2] The base (K₂CO₃) deprotonates the phenol. The resulting phenoxide attacks the electrophilic carbon of the isopropyl halide.

ReactionMechanism Substrate 2-Hydroxy-4-benzyloxybenzaldehyde (Intramolecular H-Bond) Intermediate Potassium Phenoxide Intermediate Substrate->Intermediate - H+ Base K2CO3 (Base) Deprotonation Base->Intermediate Product 2-Isopropoxy-4-benzyloxybenzaldehyde Intermediate->Product SN2 Attack Reagent 2-Bromopropane + KI (In-situ 2-Iodopropane) Reagent->Product SideProduct Side Product: Propene (Gas) Reagent->SideProduct E2 Elimination (If T > 90°C)

Figure 1: Mechanistic pathway highlighting the critical intermediate and potential elimination side reaction.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
2-Hydroxy-4-benzyloxybenzaldehyde 1.0SubstrateDry thoroughly before use.
2-Bromopropane 1.5 - 2.0ElectrophileExcess accounts for volatility/elimination.
Potassium Carbonate (K₂CO₃) 2.0 - 3.0BaseAnhydrous, granular (grind if necessary).
Potassium Iodide (KI) 0.1 (10 mol%)CatalystAccelerates reaction via halide exchange.
DMF (N,N-Dimethylformamide) Solvent5-10 mL/gAnhydrous grade preferred.
Step-by-Step Methodology

Step 1: Solubilization & Deprotonation

  • Charge a flame-dried round-bottom flask (equipped with a magnetic stir bar) with 2-hydroxy-4-benzyloxybenzaldehyde (1.0 equiv).

  • Add anhydrous DMF (concentration ~0.5 M).

  • Add K₂CO₃ (2.5 equiv) and KI (0.1 equiv) in a single portion.

  • Critical: Stir at Room Temperature (RT) for 15 minutes. The solution will likely turn bright yellow/orange, indicating phenoxide formation.

Step 2: Alkylation 5. Add 2-bromopropane (2.0 equiv) via syringe. 6. Equip the flask with a reflux condenser (to prevent loss of isopropyl bromide, bp ~59°C). 7. Heat the mixture to 65–70°C in an oil bath.

  • Note: Do not exceed 80°C to minimize propene formation.

Step 3: Monitoring 8. Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC after 4 hours.

  • Target: Disappearance of the starting material spot (lower R_f due to free phenol).
  • Observation: If reaction stalls, add an additional 0.5 equiv of 2-bromopropane.

Step 4: Workup 9. Cool reaction to RT. 10. Pour the mixture into 5x volume of ice-cold water (precipitates inorganic salts and quenches the reaction). 11. Extract with Ethyl Acetate (3 x volumes). 12. Wash combined organics with:

  • Water (2x) to remove DMF.
  • Brine (1x).
  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification 14. Recrystallization: Often possible from hot Ethanol or Hexane/EtOAc if the solid is crystalline. 15. Flash Chromatography: If oil/impure, use Silica Gel (Eluent: 0-20% EtOAc in Hexanes).

Process Workflow Visualization

Workflow Start Start: Dissolve Substrate in DMF AddBase Add K2CO3 + KI Stir 15 min @ RT Start->AddBase AddReagent Add 2-Bromopropane (2.0 Equiv) AddBase->AddReagent Heat Heat to 70°C 4-12 Hours AddReagent->Heat Check TLC Check: SM Consumed? Heat->Check Check->AddReagent No (Stalled) Quench Pour into Ice Water Extract w/ EtOAc Check->Quench Yes Wash Wash: H2O (2x), Brine (1x) Dry (Na2SO4) Quench->Wash Finish Concentrate & Purify Wash->Finish

Figure 2: Operational workflow for the synthesis.[3]

Quality Control & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.2–10.4 ppm.

    • Isopropyl CH: Septet at ~4.6 ppm.

    • Isopropyl CH₃: Doublet (6H) at ~1.3–1.4 ppm.

    • Benzyloxy (-OCH₂Ph): Singlet (2H) at ~5.1 ppm.

    • Missing: The phenolic -OH singlet (usually ~11.0 ppm) must be absent.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Intramolecular H-bond too strong; Temp too low.Increase Temp to 80°C; Switch base to Cs₂CO₃ (Cesium effect).
Starting Material Remains Reagent evaporation.2-Bromopropane is volatile (bp 59°C). Add excess reagent; ensure efficient reflux condenser.
New Spot (High Rf) C-Alkylation (rare) or elimination.Check NMR. If propene forms, it escapes as gas. Ensure temp <90°C.
Oily Product Residual DMF.Wash organic layer thoroughly with water (3x) or 5% LiCl solution.

References

  • BenchChem. (2025).[4] Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. (Protocol adapted from analogous 2-fluoro-4-hydroxy systems). Link

  • National Institutes of Health (NIH). (2021). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[5] (Demonstrates CsHCO3/Acetonitrile method for difficult salicylaldehyde derivatives). Link

  • Organic Syntheses. (2011). Williamson Ether Synthesis General Protocols. Org.[1][2][6][7][8][9][10][11] Synth. Coll. Vol. 10. (Foundational grounding for SN2 etherification). Link

  • PrepChem. Synthesis of 4-(2-propynyloxy) benzaldehyde. (Analogous alkylation of hydroxybenzaldehydes using K2CO3/Acetone). Link

Sources

Reductive amination using 4-(benzyloxy)-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Strategies for Sterically Congested Electron-Rich Benzaldehydes

Executive Summary & Chemical Context

This guide details the protocol for the reductive amination of 4-(benzyloxy)-2-isopropoxybenzaldehyde (referred to herein as Compound 1 ).

Compound 1 presents a specific set of synthetic challenges:

  • Electronic Deactivation: The electron-donating alkoxy groups at the 2- and 4-positions increase electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde. This slows the initial nucleophilic attack by the amine.

  • Steric Hindrance: The 2-isopropoxy group provides significant steric bulk proximal to the reaction center. This can impede the formation of the hemiaminal intermediate and the subsequent imine.

  • Protecting Group Sensitivity: The 4-benzyloxy moiety is stable to hydride reagents but is susceptible to hydrogenolysis. Consequently, catalytic hydrogenation (H₂/Pd-C) is strictly contraindicated for this transformation if the benzyl ether is to be retained.

This note prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its selectivity for imines over aldehydes, allowing for a "Direct Reductive Amination" (one-pot) workflow. A secondary protocol utilizing Titanium(IV) isopropoxide is provided for weakly nucleophilic or sterically hindered amines.

Mechanistic Insight & Reaction Pathway

The reaction proceeds through two distinct phases: Imine Formation and Hydride Transfer .

  • Equilibrium (Imine Formation): The amine attacks the carbonyl of Compound 1 to form a carbinolamine (hemiaminal), which dehydrates to form the imine (Schiff base). In this substrate, the equilibrium often favors the aldehyde/hemiaminal due to the steric clash of the 2-isopropoxy group.

  • Irreversible Reduction: The reducing agent must selectively reduce the small concentration of imine present in equilibrium without reducing the abundant aldehyde. STAB is ideal here because it reduces imines much faster than aldehydes.

Diagram 1: Reaction Pathway & Logic

ReductiveAmination Aldehyde 4-(benzyloxy)-2- isopropoxybenzaldehyde Hemiaminal Hemiaminal (Unstable Intermediate) Aldehyde->Hemiaminal + Amine (Slowed by 2-OiPr sterics) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O (Acid Cat.) Imine->Hemiaminal + H2O Product Secondary Amine (Target) Imine->Product + Hydride (STAB) (Fast Step)

Caption: Mechanistic flow. Note that the 2-isopropoxy group slows the initial attack, making acid catalysis and water removal (or scavenging) critical variables.

Experimental Protocols

Method A: Standard Direct Reductive Amination (The Abdel-Magid Protocol)

Best for: Primary aliphatic amines and unhindered secondary amines.

Reagents:

  • Compound 1: 1.0 equiv.

  • Amine: 1.1 – 1.2 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.6 equiv.

  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalyzing imine formation).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics, but DCM is a safer alternative.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under Nitrogen or Argon, dissolve Compound 1 (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This pre-stir allows the imine/iminium equilibrium to establish before the reductant is introduced.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by HPLC or TLC.

    • Target: Disappearance of the aldehyde peak.[1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Method B: Titanium(IV) Mediated Amination

Best for: Weakly nucleophilic amines (e.g., anilines) or when Method A stalls due to steric bulk.

Reagents:

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): 1.2 – 1.5 equiv.

  • Reducing Agent: NaBH₄ (Sodium Borohydride) or NaCNBH₃.[2]

  • Solvent: THF (dry) or Ethanol (absolute).

Step-by-Step Procedure:

  • Complexation: Dissolve Compound 1 (1.0 equiv) and Amine (1.1 equiv) in dry THF.

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.2 equiv) dropwise.

    • Mechanism:[3][4][5][6][7] Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically scavenges the water produced, driving the equilibrium to the imine.

  • Imine Formation: Stir at RT for 6–12 hours (or overnight).

    • Check: Verify imine formation by TLC (imine is often more polar than aldehyde but less than amine).

  • Reduction:

    • If using NaBH₄: Dilute with absolute Ethanol (if in THF), then add NaBH₄ (2.0 equiv). Stir 2–4 hours.

    • If using NaCNBH₃: Add directly to the mixture.

  • Hydrolysis (Critical): Quench by adding water (or 1N NaOH) to precipitate Titanium salts (white solid).

  • Filtration: Filter the mixture through a Celite pad to remove Titanium oxides. Wash the pad with EtOAc.

  • Workup: Concentrate filtrate and purify.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes for Compound 1 and their solutions.

IssueProbable CauseCorrective Action
Reaction Stalls (Aldehyde remains) Steric hindrance at 2-position prevents imine formation.Switch to Method B (Titanium). Alternatively, add 4Å Molecular Sieves to Method A to physically remove water.
Low Yield (Amine recovery) Imine hydrolysis during workup.Ensure the quench is basic (pH > 10). Do not use acidic workup unless the product is non-basic.
Benzyl Ether Cleavage Incompatible reducing conditions.STOP. Do not use H₂/Pd. Do not use strong Lewis acids (BBr₃, AlCl₃) if attempting other modifications. STAB is safe.
Dialkylation (Tertiary Amine formed) Primary amine is too reactive.Use a larger excess of the amine (2–3 equiv) or add the aldehyde slowly to the amine/STAB mixture (Inverse Addition).
Diagram 2: Optimization Decision Tree

Optimization Start Start: 4-(OBn)-2-(OiPr)PhCHO + Amine AmineType Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->AmineType MethodA Use Method A: STAB / DCE / AcOH AmineType->MethodA No (Primary/Simple Secondary) MethodB Use Method B: Ti(OiPr)4 / THF / NaBH4 AmineType->MethodB Yes (Aniline/Bulky) Check Check Conversion (HPLC/TLC) MethodA->Check MethodB->Check Success Isolate Product Check->Success >95% Conv. Fail Incomplete Conversion? Check->Fail <50% Conv. Fix Add Molecular Sieves (4Å) or Increase Temp to 40°C Fail->Fix Fix->Check Re-evaluate

Caption: Decision logic for selecting the optimal protocol based on amine nucleophilicity.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(benzyloxy)-2-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you optimize your reaction yields and purity.

Introduction: The Synthetic Challenge

The synthesis of 4-(benzyloxy)-2-isopropoxybenzaldehyde typically proceeds via a sequential, two-step Williamson ether synthesis starting from 2,4-dihydroxybenzaldehyde. While conceptually straightforward, this pathway presents several practical challenges that can significantly impact yield and purity. Key hurdles include achieving high regioselectivity, minimizing side reactions such as C-alkylation and elimination, and ensuring complete reactions. This guide will dissect these issues and provide robust, field-proven solutions.

Overview of the Synthetic Pathway

The most logical and efficient route involves a two-step O-alkylation of 2,4-dihydroxybenzaldehyde. The key to success lies in leveraging the differential reactivity of the two hydroxyl groups. The 4-OH group is more acidic and less sterically hindered than the 2-OH group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This allows for a regioselective alkylation at the 4-position first, followed by alkylation of the remaining 2-position.

Synthetic_Workflow Start 2,4-Dihydroxybenzaldehyde Step1_reagents 1. Benzyl Bromide, Base (CsHCO3), Solvent (CH3CN) Start->Step1_reagents Intermediate 4-(Benzyloxy)-2-hydroxybenzaldehyde Step1_reagents->Intermediate Step 1: Regioselective Benzylation Step2_reagents 2. 2-Iodopropane, Base (K2CO3), Solvent (DMF) Intermediate->Step2_reagents Product 4-(Benzyloxy)-2-isopropoxybenzaldehyde Step2_reagents->Product Step 2: Isopropylation

Caption: General workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is critically low. Where should I start my investigation?

Answer: Low yield is a common issue that can stem from multiple factors in a sequential synthesis. A systematic approach is crucial.[1]

  • Incomplete Deprotonation: The first step in a Williamson ether synthesis is the quantitative deprotonation of the phenol to form the phenoxide nucleophile.[2] If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion. Ensure your base is anhydrous and potent enough for the phenolic proton. For the more acidic 4-OH, bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) are effective.[3] For the less acidic 2-OH, a stronger base might be considered if K₂CO₃ is insufficient.

  • Reagent Quality: Verify the purity of your starting materials and reagents. 2,4-dihydroxybenzaldehyde can oxidize over time. Alkylating agents like benzyl bromide and 2-iodopropane should be clear and free of degradation products. Anhydrous solvents are critical, as water can quench the phenoxide and hydrolyze the alkylating agent.[2]

  • Reaction Temperature and Time: These reactions are typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable rate.[1][4] However, excessively high temperatures, especially during the isopropylation step, can favor elimination side reactions.[1] Monitor the reaction by TLC to determine the optimal reaction time; insufficient time leads to incomplete conversion, while excessive time can lead to byproduct formation.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Anhydrous Solvents? - Pure Starting Material? - Active Alkylating Agent? Start->CheckReagents CheckBase 2. Check Deprotonation - Base strong enough? - Stoichiometry correct? - Anhydrous conditions? CheckReagents->CheckBase Reagents OK CheckConditions 3. Review Conditions - Temperature optimal? - Sufficient reaction time? (Monitor by TLC) CheckBase->CheckConditions Base OK InvestigateSideReactions 4. Investigate Side Reactions - Evidence of Elimination? - C-Alkylation spots on TLC? - Dialkylation in Step 1? CheckConditions->InvestigateSideReactions Conditions OK Solution Optimize based on findings: - Change base/solvent - Adjust temperature - Use more reactive halide InvestigateSideReactions->Solution

Sources

Preventing O-dealkylation of isopropoxy groups during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: ISO-PRT-2024 Subject: Prevention of Unwanted O-Dealkylation of Isopropoxy Groups Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Incident Overview & Scope

User Issue: Unintended cleavage (O-dealkylation) of isopropoxy (


) substituents during synthetic transformations, specifically under acidic or Lewis acidic conditions.

Root Cause Analysis: Unlike methoxy groups (which are robust) or tert-butoxy groups (which are highly acid-labile), isopropoxy groups occupy a "metastable" middle ground. They are susceptible to cleavage because the isopropyl cation (


) is a secondary carbocation—stable enough to form under strong Lewis acid coordination (

pathway) but sterically accessible enough for nucleophilic attack (

pathway) under vigorous conditions.

This guide provides the protocols to maintain isopropoxy integrity during Friedel-Crafts reactions , acidic deprotections , and halogenations .

Knowledge Base: The Mechanics of Failure

To prevent the reaction, you must understand the failure mode. The cleavage is almost always driven by the coordination of a hard Lewis Acid (LA) to the ether oxygen, converting it into a good leaving group.

Diagram 1: The Dealkylation Danger Pathway

This flowchart illustrates the mechanism you are trying to interrupt .

DealkylationMechanism Ether Isopropoxy Substrate (R-O-iPr) Complex Activated Oxonium Complex [R-O(+)-iPr]--LA(-) Ether->Complex Coordination (Fast) LA Strong Lewis Acid (AlCl3, BBr3) LA->Complex Cleavage Cleavage Event (SN1 or SN2) Complex->Cleavage Heat or Nucleophile (X-) Result Phenol/Alcohol + Isopropyl Halide (DEALKYLATION) Cleavage->Result Irreversible

Caption: The coordination of strong Lewis acids weakens the O-iPr bond, facilitating cleavage via nucleophilic attack (by halides) or thermal elimination.

Troubleshooting Guides (By Reaction Type)

Scenario A: Friedel-Crafts Acylation/Alkylation

The Problem: You are using Aluminum Chloride (


) to acylate a ring containing an isopropoxy group. The product is missing the isopropyl group (converted to a phenol).

The Fix:


 is too harsh. It acts as a "hard" Lewis acid that coordinates strongly to the ether oxygen.
  • Substitute the Catalyst: Switch to Titanium Tetrachloride (

    
    )  or Tin Tetrachloride (
    
    
    
    )
    . These are softer Lewis acids that activate the acyl chloride but coordinate less avidly to the ether oxygen.
  • Temperature Control:

    
    -mediated dealkylation is highly temperature-dependent.
    
    • Danger Zone:

      
      .
      
    • Safe Zone:

      
       to 
      
      
      
      .
  • Order of Addition: Pre-complex the Lewis Acid with the acyl chloride before adding the substrate. This ensures the catalyst is "busy" with the reagent rather than hunting for the ether oxygen.

Comparative Data: Catalyst Safety Profile

CatalystLewis AcidityRisk of O-iPr CleavageRecommended Temp

ExtremeCritical (100% Cleavage) Do NOT Use

HighHigh (esp. if ortho)

only

ModerateLow

to RT

ModerateVery LowRT

ModerateLow/Medium

Scenario B: Acidic Deprotection (e.g., Boc removal)

The Problem: You are removing a Boc group with TFA or HCl, and the isopropoxy group is partially hydrolyzing.

The Fix:

  • Scavenger Addition: The cleavage of isopropyl ethers often proceeds via an

    
     mechanism where the isopropyl cation forms and then recombines or eliminates. If you add a "cation sponge" (scavenger), you prevent the equilibrium from shifting toward cleavage? No, actually, scavengers help prevent the cation from attacking OTHER parts of the molecule.
    
    • Correction: To prevent the initial cleavage of the isopropoxy group, you must lower the acidity or water content.

  • Anhydrous Conditions: Hydrolysis requires water. Use HCl in Dioxane or HCl in Ethyl Acetate under strictly anhydrous conditions instead of aqueous acids.

  • Dilution: High concentrations of TFA promote ether cleavage. Use a 1:4 or 1:10 ratio of TFA:DCM rather than neat TFA.

Standard Operating Procedures (SOPs)

SOP-ISO-01: Safe Friedel-Crafts Acylation of Isopropoxybenzenes

Use this protocol to install an acyl group without losing the ether.

Reagents:

  • Substrate: Isopropoxybenzene derivative (1.0 eq)

  • Reagent: Acyl Chloride (1.1 eq)

  • Catalyst:

    
     (1.1 eq) [Alternative: 
    
    
    
    ]
  • Solvent: Anhydrous DCM (

    
    )
    

Protocol:

  • Setup: Flame-dry a round-bottom flask and flush with Argon. Add anhydrous DCM.

  • Complexation: Add the Acyl Chloride. Cool to

    
    .
    
  • Catalyst Addition: Add

    
     dropwise via syringe. The solution may turn yellow/orange (formation of the acylium complex). Stir for 15 minutes.
    
  • Substrate Addition: Dissolve the isopropoxy substrate in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at

    
    .
    
    • Why? Adding the substrate last prevents the free Lewis acid from coordinating to the ether before it encounters the acyl chloride.

  • Monitoring: Stir at

    
     for 1 hour. Monitor via TLC. If reaction is sluggish, warm slowly to Room Temperature (RT). Do not reflux. 
    
  • Quench: Pour the mixture into ice water containing a small amount of HCl (to break the Ti-emulsion). Extract with DCM.[1]

Diagram 2: Decision Matrix for Reagent Selection

Follow this logic tree to select the safe reagent.

DecisionTree Start Start: Reaction Type? Type1 Friedel-Crafts Start->Type1 Type2 Deprotection (Boc/Trityl) Start->Type2 Q1 Is the ring highly activated? Type1->Q1 Q3 Is water required? Type2->Q3 Res1 Use ZnCl2 or mild acid Q1->Res1 Yes Q2 Standard Activity? Q1->Q2 No Res2 Use TiCl4 or SnCl4 (Avoid AlCl3) Q2->Res2 Res3 Use HCl/Dioxane (Anhydrous) Q3->Res3 No Res4 Dilute TFA (10% in DCM) Q3->Res4 Yes

Caption: Logic flow for selecting reagents that minimize ether cleavage risks.

Frequently Asked Questions (FAQ)

Q: Can I use Boron Trifluoride (


) with isopropoxy groups? 
A:  Generally, yes. 

is a milder Lewis acid than

or

. However, prolonged exposure at room temperature can still cause slow cleavage. Always run these reactions at

initially.

Q: Why did my isopropoxy group cleave but the methoxy group on the same ring remained? A: This is due to the stability of the carbocation intermediate. Cleavage of a methoxy group requires the formation of a methyl cation (


), which is highly unstable and energetically unfavorable. Cleavage of an isopropoxy group forms an isopropyl cation (

), which is a secondary carbocation and much more stable. This makes the isopropoxy group kinetically more labile than the methoxy group [1].

Q: I must use


. Is there any way to save the group? 
A:  If you are forced to use 

(perhaps for reactivity reasons), use a stoichiometric deficit of the Lewis Acid if possible, or ensure the reaction time is extremely short (kinetic control). Quench immediately upon consumption of starting material. Do not let the reaction "sit" overnight.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed. Wuts, P.G.M. & Greene, T.W. (2006). Discussion on the relative stability of ether protecting groups and cleavage rates of secondary vs primary alkyl ethers.

  • Selective Demethylation and Dealkylation Protocols.Review of Lewis Acid selectivities (

    
     vs 
    
    
    
    vs
    
    
    ).
  • Friedel-Crafts Acylation Mechanisms. Detailed kinetic studies on the coordination of Lewis acids to alkoxy-substituted benzenes.

Sources

Technical Support Center: Separation of 2-Isopropoxy and 4-Isopropoxy Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the challenge of separating 2-isopropoxy and 4-isopropoxy benzaldehyde. As positional isomers, these compounds share identical molecular weights and formulas, making their separation non-trivial. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower you to achieve baseline separation and high-purity isolation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the separation of 2-isopropoxy and 4-isopropoxy benzaldehyde.

Q1: Why is the separation of 2- and 4-isopropoxy benzaldehyde isomers so challenging?

A1: The difficulty stems from their isomeric nature. Both compounds have the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] Their primary difference lies in the substitution pattern on the benzaldehyde ring—the isopropoxy group is at position 2 (ortho) or position 4 (para). This structural similarity results in very close physicochemical properties, such as boiling point and hydrophobicity, which are the primary handles for chromatographic separation.

Q2: What is the core principle behind successfully separating these isomers?

A2: Successful separation relies on exploiting the subtle differences in their molecular geometry and polarity. The ortho (2-isopropoxy) isomer's functional groups are in close proximity, which can lead to intramolecular interactions and a slightly different molecular dipole moment compared to the more symmetric and linear para (4-isopropoxy) isomer.[3] Chromatographic techniques can leverage these minor differences in polarity and how each isomer interacts with a stationary phase to achieve separation.

Q3: What are the primary laboratory methods for separating 2- and 4-isopropoxy benzaldehyde?

A3: The choice of method depends on the scale and desired purity.

  • For Analytical Scale (<1 mg): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the methods of choice for quantification and purity assessment.[4][5]

  • For Preparative Scale (mg to g): Automated flash column chromatography is the most common and effective technique for isolating pure isomers.[6][7] Fractional crystallization can be considered but is often less practical as both isomers are liquids at room temperature.[8][9][10]

Q4: How do I select the most appropriate separation method for my needs?

A4: The decision depends on your experimental goals: purity requirements, sample quantity, and available instrumentation. The following workflow provides a decision-making framework.

G start Goal: Separate 2- & 4-Isopropoxy Benzaldehyde scale_check What is the scale of your separation? start->scale_check analytical Analytical Scale (Purity Check / Quantification) scale_check->analytical < 1 mg preparative Preparative Scale (Isomer Isolation) scale_check->preparative > 1 mg gc_hplc Do you need to analyze volatile impurities? analytical->gc_hplc flash Flash Column Chromatography - High throughput - Scalable from mg to multi-gram preparative->flash gc Gas Chromatography (GC-MS) - Excellent for volatility-based separation - Provides mass fragmentation data gc_hplc->gc Yes hplc High-Performance Liquid Chromatography (HPLC) - Excellent for polarity-based separation - Non-destructive gc_hplc->hplc No / Preferable

Caption: Decision workflow for selecting a separation technique.

Section 2: Troubleshooting Common Separation Techniques

This section provides solutions to specific issues encountered during the separation process.

High-Performance Liquid Chromatography (HPLC)
  • Issue 1: My 2- and 4-isomer peaks are co-eluting or have poor resolution (<1.5) on a standard C18 column.

    • Causality: The similar hydrophobicity of the isomers makes differentiation on a standard C18 stationary phase difficult.

    • Solutions:

      • Change the Stationary Phase: This is the most impactful solution. Switch to a Phenyl-Hexyl or Biphenyl column. These stationary phases introduce π-π interactions as a secondary separation mechanism, which can differentiate the electron cloud distributions of the ortho and para isomers more effectively than hydrophobic interactions alone.[11]

      • Optimize Mobile Phase Composition: Switch the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different hydrogen-bonding characteristics of methanol can alter selectivity.[12]

      • Adjust Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes enhance separation by increasing the differences in how the isomers interact with the stationary phase.[12]

  • Issue 2: My peaks are exhibiting significant tailing.

    • Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., with acidic silanol groups) or a mismatch between the sample solvent and the mobile phase.

    • Solutions:

      • Check Mobile Phase pH: While not ionizable, the benzaldehyde isomers' interaction with the silica backbone can be pH-dependent. Adding a small amount of a modifier like 0.1% formic acid or phosphoric acid to the mobile phase can sharpen peaks.[12][13]

      • Match Sample Solvent: Ensure your sample is dissolved in the initial mobile phase composition. Injecting in a stronger solvent (like pure DMSO or DMF) can cause peak distortion.

Gas Chromatography (GC)
  • Issue 1: The isomer peaks are not baseline-separated on my non-polar (e.g., DB-5ms) column.

    • Causality: The boiling points of the isomers are likely very close, leading to co-elution on columns that separate primarily by boiling point.

    • Solutions:

      • Decrease Temperature Ramp Rate: A slower oven ramp (e.g., 5°C/min instead of 20°C/min) gives the column more time to resolve closely eluting compounds.

      • Switch to a More Polar Column: Employ a column with a different stationary phase, such as one containing a higher percentage of phenyl groups (e.g., DB-35ms) or a wax-based column. These phases introduce polarity-based interactions that can resolve the isomers.

      • Increase Column Length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and can improve the resolution of difficult separations.

  • Issue 2: I am seeing broad peaks and poor sensitivity.

    • Causality: This often points to issues in the injector or column installation rather than the separation chemistry itself.

    • Solutions:

      • Clean/Replace the Injector Liner: Active sites in a dirty liner can cause peak broadening for polar compounds like aldehydes.[14]

      • Check for Leaks: Ensure all fittings for the carrier gas and column are secure. A leak will compromise flow rate stability and peak shape.[14]

      • Re-install the Column: An improperly cut column or incorrect insertion depth into the injector or detector can cause significant peak broadening.[14]

Preparative Flash Chromatography
  • Issue 1: TLC analysis shows two spots, but the isomers co-elute from the column.

    • Causality: The resolving power of a flash column is lower than a TLC plate. A solvent system that gives marginal separation on TLC will likely fail on a column. The eluent is too polar, moving both isomers too quickly.

    • Solutions:

      • Refine the Eluent System: Find a solvent mixture (e.g., Hexane/Ethyl Acetate) where the lower-eluting spot has an Rf value of ~0.2-0.3 and the separation between the spots (ΔRf) is maximized.

      • Use a Shallow Gradient: Instead of running an isocratic method, a very slow, shallow gradient (e.g., 2% to 10% Ethyl Acetate in Hexane over 20 column volumes) can effectively resolve compounds with similar Rf values.[7]

  • Issue 2: My recovery is low after chromatography.

    • Causality: The aldehyde functional group can sometimes interact irreversibly with active sites on standard silica gel, or the compound may streak across many fractions, making pure cuts difficult.

    • Solutions:

      • Deactivate the Silica: Pre-treating the silica gel with a small amount of triethylamine (~0.5% v/v) in the eluent can cap active silanol groups and improve the recovery of sensitive aldehydes.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., Diol) for particularly sensitive compounds.

Section 3: Analytical & Characterization Guide

Q: How can I definitively confirm the identity of my separated 2- and 4-isopropoxy benzaldehyde fractions?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The aromatic region of the ¹H NMR spectrum provides unambiguous confirmation of the substitution pattern.

  • 2-Isopropoxybenzaldehyde (ortho): You will observe a complex, 4-proton multiplet system in the aromatic region (~6.9-7.8 ppm). The protons are all unique and will show coupling to their neighbors (ortho and meta couplings).

  • 4-Isopropoxybenzaldehyde (para): The spectrum will be much simpler due to molecular symmetry. You will observe two distinct doublets in the aromatic region (~6.9 and ~7.8 ppm), each integrating to 2 protons. These two doublets represent an AA'BB' system, characteristic of 1,4-disubstitution.[1][15]

Gas Chromatography-Mass Spectrometry (GC-MS) can also aid in identification. While the parent ions will be identical, the fragmentation patterns may show subtle, reproducible differences that can distinguish the isomers, especially when compared to a known standard.[16]

Section 4: Detailed Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Separation

This protocol provides a starting point for developing a robust analytical method.

  • Column Selection: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 250 nm.

    • Gradient: Start at 40% B, increase linearly to 70% B over 15 minutes. Hold at 70% B for 2 minutes. Return to 40% B and equilibrate for 5 minutes.

  • Sample Preparation: Dissolve the isomer mixture in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The para isomer is expected to elute slightly earlier than the ortho isomer under these reversed-phase conditions due to its slightly lower polarity.

Protocol 2: Preparative Flash Chromatography Protocol

This protocol details a method for separating a 500 mg mixture of the isomers.

  • TLC Optimization:

    • On a silica gel TLC plate, spot the mixture.

    • Develop the plate in various Hexane:Ethyl Acetate ratios (e.g., 95:5, 90:10, 85:15).

    • The optimal eluent system is one where the lower spot has an Rf of ~0.25 and the upper spot has an Rf of ~0.4. An 90:10 Hexane:Ethyl Acetate system is a good starting point.

  • Column Packing:

    • Select a silica gel cartridge appropriate for a 500 mg sample load (e.g., a 25 g cartridge).

    • Equilibrate the column with 100% Hexane.

  • Sample Loading:

    • Dissolve the 500 mg crude mixture in a minimal amount of dichloromethane (~1-2 mL).

    • Add ~1 g of silica gel to this solution and evaporate the solvent to create a dry powder. This is the dry loading method.

    • Load the dry powder onto the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Run a shallow gradient from 100% Hexane to 85:15 Hexane:Ethyl Acetate over 20 column volumes (CV).

    • Collect fractions based on the UV chromatogram.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure isomers.

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure. The para isomer (less polar) will elute before the ortho isomer (more polar) in normal-phase chromatography.

Section 5: Data Summary

Table 1: Physicochemical Properties of Isopropoxy Benzaldehyde Isomers

Property2-Isopropoxybenzaldehyde4-IsopropoxybenzaldehydeReference(s)
CAS Number 22921-58-018962-05-5[8][17]
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂[8][17]
Molecular Weight 164.20 g/mol 164.20 g/mol [1][9]
Appearance Colorless to pale yellow liquidClear colorless to pale yellow liquid[8][18]
Boiling Point Not specified108-110 °C (at 5 mmHg)[19]
Refractive Index Not specified1.5440-1.5490 (@ 20°C)[18]

Table 2: Example GC-MS Starting Conditions

ParameterSetting
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Split (50:1 ratio)
Oven Program 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Scan Range 50-300 m/z

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved from [Link].

  • Google Patents (2019). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • ChemBK (2024). 4-Isopropoxybenzaldehyde. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde. Retrieved from [Link].

  • SpectraBase (n.d.). 4-Isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link].

  • Max-Planck-Gesellschaft (n.d.). Supporting Information. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11140186, 3-(Benzyloxy)-4-isopropoxybenzaldehyde. Retrieved from [Link].

  • Restek (n.d.). A Guide to GC Column Installation and Troubleshooting. Retrieved from [Link].

  • ScienceMadness Discussion Board (2020). Separation of nitrotoluene isomers. Retrieved from [Link].

  • SIELC Technologies (2018). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link].

  • Royal Society of Chemistry (n.d.). Analytical Methods. Retrieved from [Link].

  • Biotage (n.d.). Orthogonal Flash Chromatography Reduces Organic Solvent Use While Maximizing Workflow. Retrieved from [Link].

  • Organic Syntheses (n.d.). Procedure for the Preparation of N-Benzoyl Pyrrolidine. Retrieved from [Link].

  • University of Cape Town (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link].

  • ANDRITZ (n.d.). Crystallization process guide | industrial use. Retrieved from [Link].

  • Semantic Scholar (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link].

  • Royal Society of Chemistry (n.d.). Analytical Methods. Retrieved from [Link].

  • PubMed (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Retrieved from [Link].

  • Welch Materials (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link].

  • Royal Society of Chemistry (n.d.). Benzaldehyde lyase catalyzed enantioselective self and cross condensation reactions of acetaldehyde derivatives. Retrieved from [Link].

Sources

Technical Support Center: Stability of 4-(benzyloxy)-2-isopropoxybenzaldehyde in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TCH-BENZ-ISO-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Stability Paradox

Welcome to the technical support interface. You are likely working with 4-(benzyloxy)-2-isopropoxybenzaldehyde because it serves as a scaffold for complex pharmaceutical intermediates. This molecule presents a classic "stability paradox" in acidic media:

  • The Aldehyde (-CHO) is prone to reversible acetalization or oxidation.

  • The Benzyl Ether (-OBn) is an acid-labile protecting group designed to be removed, but often prematurely cleaves.

  • The Isopropyl Ether (-OiPr) is more robust but can succumb to specific Lewis acids or strong nucleophilic acids (e.g., HI).

This guide provides the operational logic to navigate these competing reactivities.

Module 1: Acid Stability Matrix

Core Directive: Do not treat "acid" as a monolith. The stability of your molecule depends entirely on the pKa , nucleophilicity of the counter-ion , and solvent system .

Stability Threshold Table
Acid TypeRepresentative ReagentsAldehyde StabilityBenzyl Ether StabilityIsopropyl Ether StabilityRisk Level
Dilute Mineral 1M HCl, 1M H₂SO₄ (aq)Stable (Reversible hydrate)Stable (Kinetic stability)Stable 🟢 Low
Strong Non-Nu TFA, H₂SO₄ (conc), TsOHStable (Protonated)Variable (Cleaves w/ cation scavenger)Stable 🟡 Moderate
Strong Nucleophilic HBr (aq/AcOH), HIStable Unstable (Rapid Cleavage)Variable (Cleaves at high T)🔴 High
Lewis Acid BBr₃, AlCl₃, TiCl₄Complexation Unstable (Rapid Cleavage)Unstable (Cleaves)🔴 Critical
Acidic Alcohol HCl in MeOH/EtOHUnstable (Forms Acetal)Stable Stable 🟠 Process

Module 2: Troubleshooting Guides (FAQs)

Q1: "I observed a new spot on TLC (lower Rf) after stirring in HCl/Methanol. Did I deprotect the benzyl group?"

Diagnosis: Likely Acetal Formation , not deprotection.

  • The Mechanism: In the presence of alcohol (MeOH) and acid catalyst (HCl), the aldehyde reacts to form a dimethyl acetal. This is often mistaken for deprotection because the polarity changes.

  • Verification: Run an NMR.

    • Deprotection: Loss of aromatic benzyl protons (~7.3-7.4 ppm) and benzylic CH₂ (~5.1 ppm).

    • Acetal:[1][2][3][4][5] Appearance of two methoxy singlets (~3.3 ppm) and a methine proton (~5.3 ppm). Benzyl group remains intact.

  • Fix: Treat the mixture with aqueous acid (THF/H₂O + cat. HCl) to hydrolyze the acetal back to the aldehyde.[3]

Q2: "My benzyl group is cleaving during a reaction using TFA. I thought benzyl ethers were stable to TFA?"

Diagnosis: Scavenger-Assisted Cleavage .

  • The Mechanism: Pure TFA cleaves benzyl ethers very slowly. However, if your reaction mixture contains electron-rich species (thioethers, anisole) or if you are heating it, the cleavage accelerates via an SN1 pathway. The benzyl carbocation is stabilized, driving the equilibrium forward.

  • Fix:

    • Keep temperature < 0°C.

    • Avoid adding cation scavengers unless deprotection is intended.

    • Switch to HCl/Dioxane if solubility permits, as the chloride ion is a poorer nucleophile than the species often generated in TFA cocktails.

Q3: "Can I selectively remove the benzyl group without touching the isopropyl group?"

Diagnosis: Yes, this is the primary orthogonal strategy.

  • The Protocol: The isopropyl group is a secondary alkyl ether. It is significantly more sterically hindered and less able to stabilize a carbocation than the benzyl group.

  • Recommended Method: Hydrogenolysis (H₂, Pd/C, EtOAc). This is non-acidic and will quantitatively remove the benzyl group while leaving the isopropyl ether and aldehyde intact (monitor to prevent aldehyde reduction to alcohol).

  • Acidic Method: Short exposure to BBr₃ at -78°C can be selective, but it is risky. The isopropyl group will cleave if the temperature rises above -20°C.

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the competitive degradation pathways in acidic media.

StabilityPathways cluster_legend Condition Context Start 4-(benzyloxy)-2- isopropoxybenzaldehyde Acetal Acetal / Ketal (Reversible) Start->Acetal + ROH / H+ ProtonatedEther Protonated Benzyl Ether Start->ProtonatedEther + Strong Acid (H+) Acetal->Start + H2O / H+ BnCation Benzyl Cation (Leaving Group) ProtonatedEther->BnCation PhenolProduct 4-hydroxy-2- isopropoxybenzaldehyde ProtonatedEther->PhenolProduct Slow (-Bn+) DiolProduct 2,4-dihydroxybenzaldehyde (Total Degradation) PhenolProduct->DiolProduct + Lewis Acid / Heat (Cleavage of iPr) Legend Acetal pathway is reversible. Benzyl cleavage is irreversible. Isopropyl cleavage requires forcing conditions.

Figure 1: Competitive reaction pathways in acidic media. Note that benzyl cleavage is the kinetic product in strong acid, while acetal formation is the thermodynamic product in alcoholic acid.

Module 4: Experimental Protocols

Protocol A: Acid Stability "Stress Test"

Use this to validate your specific lot of material before scale-up.

  • Preparation: Dissolve 50 mg of substrate in 1 mL of solvent (DCM for non-protic test, MeOH for protic test).

  • Induction: Add 0.1 mL of the acid (e.g., TFA or 1M HCl).

  • Monitoring:

    • T=0 min: Spot TLC immediately.

    • T=1 hour: Spot TLC.

    • T=24 hours: Spot TLC.

  • Analysis:

    • If Rf decreases significantly (more polar): Suspect debenzylation (Phenol formation).

    • If Rf changes slightly (and solvent was MeOH): Suspect Acetal.

    • If No change : Stable.

Protocol B: Selective Debenzylation (Acidic Method)

Only use if Hydrogenolysis is not an option (e.g., presence of sulfur or halogen).

  • Reagent: Trifluoroacetic acid (TFA) and Thioanisole (1:1 ratio).

  • Conditions: 0°C to Room Temperature.

  • Mechanism: Thioanisole acts as a "soft" nucleophile to trap the benzyl cation, preventing polymerization and accelerating the cleavage via an SN1-like mechanism.

  • Stop Condition: Monitor by HPLC. The isopropyl group is generally stable under these specific conditions for <2 hours.

Module 5: Troubleshooting Decision Tree

TroubleshootingTree Q1 Is the Starting Material Disappearing? Q2 Is the Solvent an Alcohol? Q1->Q2 Yes Result1 Check pH. If >3, likely stable. Q1->Result1 No Q3 Is the Acid Halogenic (HBr/HI)? Q2->Q3 No Result2 Acetal Formation. Hydrolyze with water. Q2->Result2 Yes Q4 Is the Temperature > 50°C? Q3->Q4 No Result3 Benzyl Cleavage. Switch to HCl/H2SO4. Q3->Result3 Yes Result4 Isopropyl Cleavage Risk. Cool reaction down. Q4->Result4 Yes Likely Benzyl Cleavage Likely Benzyl Cleavage Q4->Likely Benzyl Cleavage No

Figure 2: Diagnostic logic for unexpected decomposition.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Definitive source for Benzyl ether stability profiles in various acids).

  • Banwell, M. G., et al. (2020).[6] Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry. (Establishes the hierarchy of isopropyl vs. benzyl cleavage).

  • Master Organic Chemistry. (2019). Ether Cleavage with Strong Acid.[7][8][9][10] (Mechanistic overview of SN1/SN2 cleavage of ethers).

  • BenchChem. (2025). Stability of Benzyl Ether and Other Alcohol Protecting Groups.[8][11] (Comparative stability data).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(Benzyloxy)-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Data-Driven Analysis for Structural Elucidation

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(benzyloxy)-2-isopropoxybenzaldehyde, a polysubstituted aromatic aldehyde. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis against related structures, explains the underlying principles governing the observed chemical shifts and coupling patterns, and provides a robust, repeatable experimental protocol.

The Power of ¹H NMR in Structural Chemistry

¹H NMR spectroscopy is an indispensable technique for determining the structure of organic molecules.[1] It provides four critical pieces of information:

  • Chemical Shift (δ): This indicates the electronic environment of a proton, revealing nearby functional groups like aromatic rings, ethers, or carbonyls.[2][3][4]

  • Integration: The area under a signal is proportional to the number of protons it represents, giving a relative ratio of different proton types in the molecule.[2]

  • Multiplicity (Splitting): This pattern (e.g., singlet, doublet, triplet) reveals the number of protons on adjacent carbons, a phenomenon known as spin-spin coupling.[2][5][6] The "n+1 rule" is a foundational principle for interpreting these patterns.[7]

  • Coupling Constant (J): Measured in Hertz (Hz), this value quantifies the interaction between coupled protons and provides detailed information about their spatial relationship.[2][6][8]

By assembling these pieces of information, a chemist can confidently deduce the precise connectivity and structure of a molecule.

Predicted ¹H NMR Spectrum of 4-(Benzyloxy)-2-isopropoxybenzaldehyde

Figure 1. Labeled proton environments in 4-(benzyloxy)-2-isopropoxybenzaldehyde.

The predicted spectral data are summarized in the table below. These predictions are grounded in the known effects of electron-donating alkoxy groups and the electron-withdrawing aldehyde group on the aromatic system.

LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
Ha Aldehyde~10.4Singlet (s)1H-
Hb Aromatic (C5-H)~7.5Doublet (d)1HJbc ≈ 8.5 Hz (ortho)
Hc Aromatic (C6-H)~6.7Doublet of doublets (dd)1HJbc ≈ 8.5 Hz (ortho), Jcd ≈ 2.5 Hz (meta)
Hd Aromatic (C3-H)~6.6Doublet (d)1HJcd ≈ 2.5 Hz (meta)
He Benzylic (-OCH2-)~5.1Singlet (s)2H-
Hf Phenyl (-C6H5)~7.3-7.5Multiplet (m)5H-
Hg Isopropoxy (-CH-)~4.7Septet (sept)1HJgh ≈ 6.0 Hz
Hh Isopropoxy (-CH3)~1.4Doublet (d)6HJgh ≈ 6.0 Hz

Justification for Predictions:

  • Aldehyde Proton (Ha): Aldehydic protons are highly deshielded and typically appear far downfield, between 9-10 ppm.[1][9][10][11] The presence of an ortho-isopropoxy group can cause additional deshielding due to steric hindrance and electronic effects, pushing the shift to ~10.4 ppm.[12]

  • Aromatic Protons (Hb, Hc, Hd): The two alkoxy groups (-O-iPr and -OBn) are strong electron-donating groups, which shield the aromatic protons (pushing them upfield) compared to unsubstituted benzaldehyde (δ 7.5–8.0 ppm).[9][13]

    • Hb is ortho to the electron-withdrawing aldehyde group, making it the most deshielded of the aromatic protons. It is split into a doublet by its only ortho neighbor, Hc.

    • Hc is ortho to the para-benzyloxy group and meta to the aldehyde. It will be split by both Hb (ortho-coupling, ~8.5 Hz) and Hd (meta-coupling, ~2.5 Hz), resulting in a doublet of doublets.[8]

    • Hd is ortho to the strongly donating ortho-isopropoxy group, making it the most shielded aromatic proton. It is split only by Hc into a meta-coupled doublet.

  • Benzylic Protons (He): These protons on a carbon adjacent to both an oxygen and an aromatic ring typically resonate between 4.5-5.5 ppm.[3] With no adjacent protons, the signal is a singlet.

  • Isopropoxy Protons (Hg, Hh): This group gives a highly characteristic pattern. The single methine proton (Hg) is split by the six equivalent methyl protons (n=6), resulting in a septet (n+1=7).[2] Conversely, the six methyl protons (Hh) are split by the single methine proton (n=1), giving a strong doublet (n+1=2).[2]

Comparative Spectral Analysis

To contextualize the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of structurally related benzaldehydes. This comparison highlights the specific influence of each substituent on the chemical environment of the protons.

CompoundAldehyde H (δ, ppm)Aromatic H (δ, ppm)Other Key Signals (δ, ppm)
Benzaldehyde [9]~10.07.5 - 8.0-
4-Methoxybenzaldehyde [14][15]~9.887.85 (d, 2H), 6.95 (d, 2H)3.86 (s, 3H, -OCH₃)
4-Benzyloxybenzaldehyde [16]~9.887.83 (d, 2H), 7.07 (d, 2H)5.14 (s, 2H, -OCH₂-), 7.3-7.5 (m, 5H)
2-Hydroxy-4-methoxybenzaldehyde [17][18][19][20]~10.457.80 (d, 1H), 6.95 (dd, 1H), 6.85 (d, 1H)3.86 (s, 3H, -OCH₃), ~11.0 (s, 1H, -OH)
4-(Benzyloxy)-2-isopropoxybenzaldehyde (Predicted) ~10.47.5 (d, 1H), 6.7 (dd, 1H), 6.6 (d, 1H)5.1 (s, 2H), 4.7 (sept, 1H), 1.4 (d, 6H)

Analysis of Trends:

  • Effect of Para-Alkoxy Groups: Comparing benzaldehyde to 4-methoxybenzaldehyde and 4-benzyloxybenzaldehyde shows the strong shielding effect of the para-alkoxy group. The aromatic protons ortho to the alkoxy group (at C3 and C5) are shifted significantly upfield (from ~7.5 to ~7.0 ppm). The aldehyde proton is slightly shielded.[15]

  • Effect of Ortho-Alkoxy/Hydroxy Groups: The introduction of an ortho-substituent, as seen in 2-hydroxy-4-methoxybenzaldehyde, breaks the symmetry of the aromatic ring. It also tends to deshield the aldehyde proton, likely through a combination of electronic and steric effects.[12] This supports the prediction of a downfield shift for the aldehyde proton in our target molecule.

  • Combined Effects: In 4-(benzyloxy)-2-isopropoxybenzaldehyde, the combined electron-donating effects of two alkoxy groups result in a highly shielded aromatic system compared to benzaldehyde. The distinct substitution pattern leads to a unique and predictable set of three signals for the three aromatic protons.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and a systematic approach to data acquisition.[21][22]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 4-(benzyloxy)-2-isopropoxybenzaldehyde sample.[21]

    • Dissolve the sample in approximately 0.6-0.75 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[21][23] CDCl₃ is a common first choice for nonpolar organic compounds.[21][23]

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing solid particles or air bubbles.[21][23]

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[21]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder (spinner) and adjust it to the correct depth.

    • Load the sample into the magnet.

    • Locking: The instrument will lock onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.[21]

    • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.[21][24]

    • Tuning: Tune the probe to the ¹H frequency to ensure maximum signal sensitivity.[21]

    • Acquisition: Set the acquisition parameters. For a standard ¹H spectrum, 8 to 16 scans are typically sufficient. Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are upright and symmetrical.

    • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[15]

    • Integration: Integrate the signals to determine the relative proton ratios.

The entire workflow can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock Lock on Solvent Signal load->lock shim Shim for Field Homogeneity lock->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent (7.26 ppm) baseline->reference integrate Integrate & Analyze reference->integrate

Workflow for ¹H NMR analysis.

Visualizing Spin-Spin Coupling

The coupling relationships between the aromatic protons (Hb, Hc, Hd) are key to their assignment. This can be represented in a coupling diagram.

G Hb Hb Hc Hc Hb->Hc J ≈ 8.5 Hz Hd Hd Hc->Hd J ≈ 2.5 Hz

Aromatic proton coupling network.

This diagram clearly shows that Hc is the central node in the coupling network, interacting with both Hb via a large ortho coupling and Hd via a smaller meta coupling, which explains its doublet of doublets multiplicity.

Conclusion

The ¹H NMR spectrum of 4-(benzyloxy)-2-isopropoxybenzaldehyde is highly informative and allows for unambiguous structural confirmation. The key identifying features are the downfield aldehyde singlet (~10.4 ppm), the characteristic septet and doublet of the isopropoxy group, the benzylic singlet, and the distinct pattern of three signals in the aromatic region. By comparing this predicted data with known spectra of related compounds, the electronic and steric effects of the substituents can be clearly rationalized. The provided experimental protocol outlines a reliable method for obtaining high-resolution data suitable for detailed analysis, making this guide a valuable resource for scientists engaged in chemical synthesis and characterization.

References

  • H NMR Spectroscopy. (n.d.).
  • Standard Operating Procedure H-NMR. (n.d.).
  • 2-Hydroxy-4-methoxybenzaldehyde(673-22-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry.
  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
  • Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21). (2020, July).
  • 2-Hydroxy-4-Methoxybenzaldehyde | C8H8O3. (n.d.). PubChem.
  • Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. (2019, January 3). The Organic Chemistry Tutor.
  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry.
  • NMR Spectroscopy: Proton-Proton Coupling and Simple Multiplets. (2020, August 7). University of Sheffield.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester.
  • 4-Methoxybenzaldehyde. (n.d.). mVOC 4.0.
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Georgetown University.
  • Coupling in Proton NMR. (2023, June 6). Chem Libre.
  • 1H NMR: Intermediate Level, Spectrum 6. (n.d.).
  • 4-Methoxybenzaldehyde | C8H8O2. (n.d.). PubChem.
  • STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Hong Kong University of Science and Technology.
  • 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Ferreira, A. A., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega.
  • 1H NMR Chemical Shifts. (2022, March 9). Pacific Lutheran University.
  • The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in... (n.d.).
  • 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.
  • 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-ISOPROPOXYETHANOL(109-59-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. (n.d.). Benchchem.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • 4-Isopropoxybenzaldehyde | C10H12O2. (n.d.). PubChem.
  • 4-N-PROPOXYBENZALDEHYDE(5736-85-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Benzaldehyde, 2-hydroxy-4-methoxy-. (n.d.). NIST WebBook.
  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). OpenStax.
  • 2-Hydroxy-4-methoxybenzaldehyde. (n.d.). Wikipedia.
  • 4-Isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • NMR Chart. (n.d.). University of California, Los Angeles.

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A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 2-isopropoxy-4-benzyloxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 2-isopropoxy-4-benzyloxybenzaldehyde, a substituted aromatic aldehyde with potential applications as a building block in medicinal chemistry.

Due to the absence of a publicly available experimental spectrum for 2-isopropoxy-4-benzyloxybenzaldehyde, this guide will present a detailed prediction of its ¹³C NMR chemical shifts. This prediction is grounded in a comparative analysis of experimentally determined data for structurally analogous compounds. By dissecting the electronic effects of the constituent functional groups—aldehyde, isopropoxy, and benzyloxy—we can build a highly accurate and instructive theoretical spectrum. This approach not only provides a valuable reference for researchers working with this specific molecule but also serves as a practical example of spectral interpretation and prediction in organic chemistry.

Predicted ¹³C NMR Chemical Shifts for 2-isopropoxy-4-benzyloxybenzaldehyde

The predicted ¹³C NMR chemical shifts for 2-isopropoxy-4-benzyloxybenzaldehyde in a standard deuterated solvent like CDCl₃ are summarized in the table below. The numbering of the carbon atoms corresponds to the diagram provided in the "Molecular Structure and Predicted Chemical Shifts" section.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~125.0
C2~160.0
C3~98.0
C4~164.0
C5~108.0
C6~132.0
C7 (CHO)~190.0
C8 (OCH)~72.0
C9 (CH₃)~22.0
C10 (OCH₂)~70.0
C11 (ipso-Ph)~136.0
C12 (ortho-Ph)~128.0
C13 (meta-Ph)~129.0
C14 (para-Ph)~128.5

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for structurally similar molecules is essential. The following table presents the ¹³C NMR chemical shifts for benzaldehyde, 4-benzyloxybenzaldehyde, and 2-methoxybenzaldehyde.

Carbon AtomBenzaldehyde[1]4-Benzyloxybenzaldehyde[2]2-Methoxybenzaldehyde[3]Predicted 2-isopropoxy-4-benzyloxybenzaldehyde
C1136.5~130.0132.0~125.0
C2129.7131.9160.3~160.0
C3129.0115.1115.6~98.0
C4134.4163.7132.5~164.0
C5129.0115.1132.5~108.0
C6129.7131.9131.1~132.0
C7 (CHO)192.3~191.0190.3~190.0
OCH/OCH₂-70.3 (OCH₂)56.1 (OCH₃)~72.0 (OCH), ~70.0 (OCH₂)
Alkyl/Aryl-136.1 (ipso), 128.7 (ortho), 128.2 (meta), 127.5 (para)-~22.0 (CH₃), ~136.0 (ipso-Ph), ~128.0 (ortho-Ph), ~129.0 (meta-Ph), ~128.5 (para-Ph)

Rationale for Chemical Shift Assignments and Predictions

The prediction of the ¹³C NMR spectrum for 2-isopropoxy-4-benzyloxybenzaldehyde is based on the principle of substituent additivity and an understanding of electronic effects.

  • Aldehyde Carbon (C7): The carbonyl carbon of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the sp² hybridization. Its chemical shift is consistently found in the 190-195 ppm region, as seen in benzaldehyde (192.3 ppm) and its derivatives.[1] We predict a similar value of ~190.0 ppm for the target molecule.

  • Aromatic Carbons:

    • C4 (para to CHO, ortho to OCH₂Ph): This carbon is attached to the oxygen of the benzyloxy group, a strong electron-donating group through resonance. This causes a significant downfield shift to ~164.0 ppm, similar to the 163.7 ppm observed in 4-benzyloxybenzaldehyde.

    • C2 (ortho to CHO, ortho to O-iPr): This carbon is attached to the oxygen of the isopropoxy group, another electron-donating group. This leads to a substantial downfield shift, predicted to be around 160.0 ppm, comparable to the value of 160.3 ppm for the methoxy-bearing carbon in 2-methoxybenzaldehyde.[3]

    • C6 (ortho to CHO): The aldehyde group is electron-withdrawing, which deshields the ortho and para carbons. We predict a chemical shift of ~132.0 ppm for C6.

    • C1 (ipso to CHO): This carbon, to which the aldehyde is attached, is deshielded and is predicted to appear around 125.0 ppm.

    • C3 and C5 (meta to CHO): These carbons are significantly influenced by the strong electron-donating effects of the adjacent alkoxy and benzyloxy groups, respectively. This results in a pronounced upfield shift. We predict C3 to be at ~98.0 ppm and C5 at ~108.0 ppm.

  • Isopropoxy Group Carbons (C8, C9): The methine carbon (C8) of the isopropoxy group, being attached to an oxygen atom, is expected to resonate around 72.0 ppm. The two equivalent methyl carbons (C9) are predicted to have a chemical shift of approximately 22.0 ppm.

  • Benzyloxy Group Carbons (C10-C14): The methylene carbon (C10) of the benzyloxy group is attached to an oxygen and is predicted at ~70.0 ppm, consistent with 4-benzyloxybenzaldehyde (70.3 ppm).[2] The aromatic carbons of the benzyl group are expected to have chemical shifts typical for a monosubstituted benzene ring, with the ipso-carbon (C11) around 136.0 ppm and the other carbons (C12-C14) in the 128-129 ppm range.

Molecular Structure and Predicted Chemical Shifts

Caption: Molecular structure of 2-isopropoxy-4-benzyloxybenzaldehyde with predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for acquiring a ¹³C NMR spectrum, which would be suitable for the characterization of 2-isopropoxy-4-benzyloxybenzaldehyde.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the solid 2-isopropoxy-4-benzyloxybenzaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for better resolution and sensitivity.

    • Tune and match the ¹³C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, typically by optimizing the deuterium lock signal from the solvent.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

    • Set the spectral width to cover the expected range of chemical shifts for organic molecules (typically 0 to 220 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio. For a 10-20 mg sample, several hundred to a few thousand scans may be necessary, depending on the spectrometer's sensitivity. A relaxation delay of 1-2 seconds between scans is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 77.16 ppm.

    • Integrate the peaks if desired, although ¹³C peak integrals are generally not proportional to the number of carbons in a standard decoupled experiment.

Workflow for Spectral Prediction and Analysis

G cluster_workflow Workflow for Predicting 13C NMR of 2-isopropoxy-4-benzyloxybenzaldehyde A Identify Target Molecule: 2-isopropoxy-4-benzyloxybenzaldehyde B Search for Experimental 13C NMR Data for Target Molecule A->B C Experimental Data Found? B->C D Analyze and Report Experimental Data C->D Yes E Search for 13C NMR Data of Structurally Similar Compounds C->E No F Gather Data for Analogues: - Benzaldehyde - 4-Benzyloxybenzaldehyde - 2-Methoxybenzaldehyde E->F G Analyze Substituent Effects (Inductive & Mesomeric) F->G H Predict 13C Chemical Shifts for Target Molecule G->H I Perform Comparative Analysis with Analogues H->I J Provide Rationale for Predicted Assignments I->J

Caption: A logical workflow for the prediction and analysis of ¹³C NMR chemical shifts.

References

  • PhytoBank. 13C NMR Spectrum (PHY0032058) - 2-Methoxybenzaldehyde.[Link]

  • The Royal Society of Chemistry. Supporting information.[Link]

  • Arkivoc. High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid: influence of temperature and base.[Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.[Link]

  • ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.[Link]

  • PubChem. 3-(Benzyloxy)-4-isopropoxybenzaldehyde.[Link]

  • Organic Syntheses. A general and efficient method for the synthesis of amides from aldehydes and amines.[Link]

  • PubChem. 4-Isopropoxybenzaldehyde.[Link]

  • PMC. 4-(Benzyloxy)benzaldehyde.[Link]

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Spectroscopic Validation Guide: FT-IR Analysis of 4-(benzyloxy)-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of resorcinol-based pharmaceutical intermediates—specifically for PDE5 inhibitors and other benzopyran derivatives—4-(benzyloxy)-2-isopropoxybenzaldehyde (CAS: 18962-05-5) serves as a critical checkpoint.

This guide provides a comparative FT-IR analysis to validate the structural integrity of this compound. Unlike generic spectral lists, this document focuses on differential diagnosis : distinguishing the target molecule from its synthetic precursors (2,4-dihydroxybenzaldehyde ) and potential degradation products.

Key Value Proposition:

  • Differentiation: How to confirm the isopropoxy and benzyloxy substitutions using specific spectral windows.

  • Process Control: Monitoring the disappearance of phenolic -OH bands to confirm complete alkylation.

  • Impurity Flagging: Identifying unreacted starting materials using the "Fingerprint Region."

Structural Analysis & Predicted Vibrational Modes[1][2]

To accurately interpret the spectrum, we must deconstruct the molecule into its four vibrationally active zones.

The Molecular Scaffold

The target molecule consists of a 1,2,4-trisubstituted benzene ring. The electronic environment is dominated by the electron-withdrawing aldehyde group (C-1) and two electron-donating alkoxy groups (C-2, C-4).

  • Zone A: The Carbonyl (C=O): The ortho-isopropoxy group exerts a steric effect, while the para-benzyloxy group exerts a strong mesomeric (+M) effect. This pushes the carbonyl stretch to a lower frequency compared to unsubstituted benzaldehyde.

  • Zone B: The Ether Linkages: Two distinct ether environments exist:

    • Alkyl-Aryl Ether (Isopropoxy): Characterized by gem-dimethyl splitting.

    • Benzyl-Aryl Ether: Characterized by methylene (-CH₂-) scissors and aromatic monosubstitution patterns.

  • Zone C: The Aromatic Core: A complex overlay of the central trisubstituted ring and the distal monosubstituted (benzyl) ring.

Comparative Spectral Data: Target vs. Alternatives

The following table contrasts the target compound with its primary synthetic precursor (2,4-Dihydroxybenzaldehyde) and a structural analog (Vanillin) often used as a calibration standard.

Table 1: Diagnostic Peak Assignments & Shifts
Functional GroupMode of VibrationTarget: 4-(benzyloxy)-2-isopropoxybenzaldehydePrecursor: 2,4-DihydroxybenzaldehydeStandard: Vanillin (4-OH-3-OMe)Diagnostic Note
Hydroxyl (-OH) O-H StretchABSENT 3200–3400 cm⁻¹ (Broad) 3100–3400 cm⁻¹ (Broad)Primary Process Check: Disappearance confirms full protection.
Aldehyde C=O[1][2][3][4][5] Stretch1665–1675 cm⁻¹ 1630–1650 cm⁻¹ (H-bonded)~1665 cm⁻¹Precursor C=O is lower due to intramolecular H-bonding. Target C=O shifts up slightly as H-bond is removed.
Aldehyde C-H Fermi Doublet2750 & 2860 cm⁻¹ 2750 & 2850 cm⁻¹2750 & 2850 cm⁻¹Classic "Rabbit Ears" of aldehydes; usually distinct from alkyl C-H.[3]
Isopropoxy gem-Dimethyl def.1385 & 1375 cm⁻¹ (Doublet) ABSENTABSENTSpecific ID: The "split" peak confirms the isopropyl group.
Ether C-O-C Asym Stretch1250–1270 cm⁻¹ 1200–1230 cm⁻¹ (C-OH)1260 cm⁻¹Strong intensity band; confirms ether formation.
Benzyl Ring Out-of-Plane Def.695 & 740 cm⁻¹ ABSENTABSENTSpecific ID: Two strong peaks indicating a monosubstituted benzene ring (benzyl group).

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure reproducibility and data integrity (ALCOA+ principles), follow this step-by-step protocol. This method utilizes Attenuated Total Reflectance (ATR), eliminating the variability of KBr pellet thickness.

Equipment & Reagents[2][8]
  • Instrument: FT-IR Spectrometer (e.g., Bruker Tensor or PerkinElmer Spectrum Two) with a Diamond/ZnSe ATR accessory.

  • Solvent: HPLC-grade Isopropanol (for cleaning).

  • Reference Standard: Polystyrene film (for instrument calibration).

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Run an air background scan (32 scans, 4 cm⁻¹ resolution).

    • Verify H₂O vapor levels (peaks at 3500–3800 cm⁻¹) are <0.5% T. Rationale: High humidity distorts the carbonyl region.

    • Validation Check: Signal-to-Noise ratio at 2000–2200 cm⁻¹ must be >1000:1.

  • Sample Preparation:

    • The target is typically a solid/crystalline powder.

    • Place ~5 mg of sample onto the center of the ATR crystal.

    • Apply pressure using the anvil until the force gauge reads 80–100 N. Rationale: Consistent pressure ensures uniform path length.

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16 or 32 scans.

    • Correction: Apply "ATR Correction" algorithm (if comparing to transmission libraries).

  • Data Processing & Analysis:

    • Baseline correct (rubberband method, 64 points).

    • Normalize intensity (0–1 absorbance units).

    • Critical Decision Point: Refer to the Logic Diagram below.

Visualization: Logic Pathways

Diagram 1: Spectral Decision Tree for Identity Confirmation

This logic tree guides the analyst through the spectrum to confirm the compound's identity and purity.

FTIR_Decision_Tree Start Start Spectral Analysis CheckOH Check 3200-3500 cm⁻¹ Is Broad Peak Present? Start->CheckOH Impurity FAIL: Unreacted Precursor (Phenolic OH detected) CheckOH->Impurity Yes CheckCO Check 1660-1680 cm⁻¹ Strong C=O Peak? CheckOH->CheckCO No CheckIso Check 1370-1390 cm⁻¹ Gem-Dimethyl Doublet? CheckCO->CheckIso Yes FailStructure FAIL: Structural Error (Missing Functional Group) CheckCO->FailStructure No CheckBenz Check 690-750 cm⁻¹ Mono-sub Benzene Peaks? CheckIso->CheckBenz Yes CheckIso->FailStructure No Final PASS: Identity Confirmed 4-(benzyloxy)-2-isopropoxybenzaldehyde CheckBenz->Final Yes CheckBenz->FailStructure No

Caption: Figure 1. Step-wise decision tree for validating the target compound. The process prioritizes the exclusion of impurities (OH check) before confirming structural motifs.

Diagram 2: Synthetic Pathway & Spectral Evolution

Visualizing how the spectrum changes from the starting material to the final product.

Synthesis_Spectrum SM 2,4-Dihydroxybenzaldehyde (Starting Material) Step1 Step 1: Isopropylation (+ Isopropyl Bromide) SM->Step1 Inter Intermediate: 4-Hydroxy-2-isopropoxybenzaldehyde Step1->Inter Tag1 IR Change: Appearance of 1380 cm⁻¹ doublet (Isopropyl group) Step1->Tag1 Step2 Step 2: Benzylation (+ Benzyl Bromide) Inter->Step2 Prod Target Product: 4-(benzyloxy)-2-isopropoxybenzaldehyde Step2->Prod Tag2 IR Change: Loss of ALL O-H (3300 cm⁻¹) Appearance of 695/740 cm⁻¹ (Benzyl group) Step2->Tag2

Caption: Figure 2. Evolution of spectral features during synthesis. Monitoring these specific transitions allows for real-time reaction tracking.

Detailed Spectral Interpretation (The "Why")

The Fingerprint Region (1500–600 cm⁻¹)

While the functional group region (4000–1500 cm⁻¹) confirms the class of molecule, the fingerprint region confirms the specific isomer.

  • 1,2,4-Trisubstitution Pattern: The central benzene ring has hydrogens at positions 3, 5, and 6. This specific substitution pattern typically yields a C-H out-of-plane bending vibration around 810–830 cm⁻¹ .

  • The Benzyl Marker: The benzyl group (a monosubstituted benzene ring) is chemically distinct from the central ring. It must show two strong bands at ~695 cm⁻¹ (ring deformation) and ~740 cm⁻¹ (5 adjacent H deformation). If these are missing, the benzylation step failed.

  • Ether C-O Stretch: The aryl-alkyl ether bond (C_aromatic–O–C_alkyl) is very strong. In this molecule, the superposition of the isopropoxy and benzyloxy C-O stretches creates a broad, intense band centered at 1260 cm⁻¹ .

The Carbonyl Shift

In 2,4-dihydroxybenzaldehyde, the C=O frequency is lowered significantly (to ~1630 cm⁻¹) due to a strong intramolecular hydrogen bond with the ortho-hydroxyl group.

  • In the Target: The ortho-hydroxyl is replaced by an ortho-isopropoxy group. The hydrogen bond is broken. However, the bulky isopropyl group forces the carbonyl slightly out of planarity, and the electron-donating nature of the ether oxygens (via resonance) keeps the frequency lower than pure benzaldehyde (1700 cm⁻¹), settling it at 1665–1675 cm⁻¹ .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved from [Link] (Fragment Reference).

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(benzyloxy)- Infrared Spectrum. NIST Mass Spectrometry Data Center.[6][7] Retrieved from [Link] (Fragment Reference).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8][6] (Authoritative text for general vibrational assignments).

Sources

Technical Comparison: UV-Vis Characterization of 4-(benzyloxy)-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization of 4-(benzyloxy)-2-isopropoxybenzaldehyde , a specialized resorcinol-derived intermediate.

This guide is structured to serve as a Comparative Quality Control (QC) Standard , enabling researchers to distinguish this specific regioisomer from its structural analogs and synthetic impurities using UV-Vis spectrophotometry.[1][2][3]

Executive Summary: The Resorcinol Scaffold

4-(benzyloxy)-2-isopropoxybenzaldehyde is a critical organic building block characterized by a 2,4-dialkoxy substitution pattern .[1][2][3] Unlike its 3,4-substituted counterparts (catechol derivatives like Roflumilast intermediates), this molecule utilizes the ortho- and para- electron-donating effects to create a distinct "push-pull" conjugated system with the carbonyl acceptor.[1][2][3]

  • Primary Application: Synthesis of liquid crystals, coumarin derivatives, and resorcinol-based pharmaceutical agents.[1][2][3]

  • Critical Quality Attribute (CQA): Spectral differentiation from the 3,4-regioisomer and mono-alkylated phenolic impurities .

Spectral Profile & Comparative Performance

The following data establishes the "Gold Standard" spectral profile for the target compound compared to its most common synthetic deviations.

Theoretical & Empirical Absorption Maxima ( )

Solvent: Methanol (MeOH) | Concentration:


 M[1][2][3]
CompoundSubstitution Pattern

(Band II)

(Band I)
Spectral Characteristics
Target Product (4-benzyloxy-2-isopropoxybenzaldehyde)2,4-Dialkoxy ~278 nm ~314 nm High Intensity. The ortho-alkoxy group locks conformation, enhancing the K-band (conjugation).[1][2][3] pH Independent.
Alternative A (Isomer) (3-benzyloxy-4-isopropoxybenzaldehyde)3,4-Dialkoxy~275 nm~308 nmLower Intensity. Lacks the direct ortho-resonance contribution to the carbonyl.[1][2][3] Bands are often broader.[1][2][3]
Alternative B (Impurity) (4-benzyloxy-2-hydroxybenzaldehyde)2-Hydroxy-4-alkoxy~280 nm~315 nmpH Sensitive. In basic media (NaOH), Band I bathochromically shifts to >350 nm due to phenolate formation.[1][2][3]
Alternative C (Precursor) (2,4-Dihydroxybenzaldehyde)2,4-Dihydroxy~278 nm~314 nmHigh Polarity. Distinct hyperchromic shift in polar protic solvents; significant red shift in base.[1][2][3]
Mechanism of Action: The "Push-Pull" Effect

The superior "performance" of the Target's signal (sharpness and intensity) arises from the 2,4-positioning :

  • Para-Benzyloxy (+M): Strong mesomeric donation into the ring, extending conjugation to the carbonyl.

  • Ortho-Isopropoxy (+M/Steric): While bulky, the isopropoxy group at the 2-position provides auxiliary electron density.[1][2][3] Crucially, unlike a hydroxyl group, it prevents intramolecular hydrogen bonding with the carbonyl oxygen, altering the vibrational fine structure compared to the phenolic impurity.

Experimental Protocol: The "Base Shift" Validation

To validate the identity of 4-(benzyloxy)-2-isopropoxybenzaldehyde and ensure it is free from phenolic precursors (Alternative B), use this self-validating protocol.

Reagents & Equipment
  • Solvent A: HPLC-grade Methanol (MeOH).[1][2][3]

  • Solvent B: 0.1 M NaOH in Methanol (freshly prepared).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–450 nm).[1][2][3]

  • Cuvettes: Quartz, 1 cm path length.

Step-by-Step Methodology
  • Blanking:

    • Fill both reference and sample cuvettes with Solvent A .[1][2][3] Run a baseline correction.[1][2][3]

  • Standard Preparation (Neutral):

    • Dissolve 10 mg of the Target Product in 100 mL MeOH (Stock Solution).

    • Dilute 1 mL of Stock into 9 mL MeOH.

    • Scan 1: Record spectrum from 200–450 nm.[1][2][3]

    • Expectation: Maxima at ~278 nm and ~314 nm.[1][3]

  • The "Base Shift" Challenge (Purity Check):

    • Add 2 drops of Solvent B (NaOH) directly to the sample cuvette.[1] Invert to mix.

    • Scan 2: Record spectrum immediately.

  • Data Interpretation:

    • PASS (Pure Target): The spectrum remains unchanged . The alkylated oxygen cannot deprotonate; the chromophore is stable.

    • FAIL (Phenolic Impurity): A new, broad peak appears at 350–370 nm (yellow color may develop).[1][3] This indicates the presence of unreacted -OH groups (Alternative B or C).[1][2][3]

Visualization: Quality Control Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of the target compound using the comparative spectral data.

QC_Workflow Start Crude Synthesis Product Dissolve Dissolve in MeOH (Neutral) Start->Dissolve Scan1 UV Scan (200-400 nm) Dissolve->Scan1 CheckMax Check λmax positions Scan1->CheckMax IsomerCheck Match 278/314 nm? CheckMax->IsomerCheck BaseTest Add NaOH (Base Shift Test) IsomerCheck->BaseTest Yes (Correct Region) Fail_Iso FAIL: Likely 3,4-Isomer (λmax ~308 nm) IsomerCheck->Fail_Iso No (Shifted Blue) Scan2 Re-Scan Spectrum BaseTest->Scan2 ShiftCheck Significant Red Shift? Scan2->ShiftCheck Pass PASS: Pure Target (4-benzyloxy-2-isopropoxy...) ShiftCheck->Pass No (Spectrum Stable) Fail_Imp FAIL: Phenolic Impurity (Unreacted Starting Material) ShiftCheck->Fail_Imp Yes (>350 nm band)

Figure 1: Spectroscopic decision tree for distinguishing 4-(benzyloxy)-2-isopropoxybenzaldehyde from regioisomers and phenolic impurities.

References

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[1][2][3][4] Retrieved from [1][2][3]

  • National Institute of Standards and Technology (NIST). UV/Vis Spectrum of Benzaldehyde, 4-hydroxy-.[1][2][3] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1][2][3]

  • BenchChem. Spectroscopic comparison of 2,4,5- and 2,3,4-trimethoxybenzaldehyde isomers. (Methodology reference for alkoxy-benzaldehyde differentiation). Retrieved from

  • PubChem. Compound Summary: 4-Isopropoxybenzaldehyde (CAS 18962-05-5).[1][2][3] National Library of Medicine.[1][3] Retrieved from [1][2][3]

  • Ludwig-Maximilians-Universität München. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (Reference for ortho-substitution effects on benzaldehyde spectra). Retrieved from

Sources

A Senior Application Scientist's Guide to Distinguishing 2-benzyloxy-4-isopropoxybenzaldehyde and 4-benzyloxy-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Positional Isomerism

In drug development and materials science, the precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's biological activity, physicochemical properties, and safety profile. Positional isomers, compounds sharing an identical molecular formula but differing in the substitution pattern, present a significant analytical challenge. They possess the same mass, making them indistinguishable by standard mass spectrometry alone, and their similar polarities can complicate chromatographic separation. This guide provides an in-depth, data-driven comparison of analytical strategies to unambiguously differentiate between two such isomers: 2-benzyloxy-4-isopropoxybenzaldehyde and 4-benzyloxy-2-isopropoxybenzaldehyde. We will delve into the causal mechanisms behind the spectral differences and provide field-proven experimental protocols, establishing a self-validating system for structural verification.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for distinguishing positional isomers, as it probes the unique electronic environment of each nucleus within a molecule.[1][2] Differences in substitution patterns lead to predictable and measurable variations in chemical shifts, coupling constants, and through-space interactions.

Molecular Structures and Proton Environments

A visual inspection of the two isomers reveals the core analytical challenge: both molecules contain an aldehyde, a benzyloxy group, an isopropoxy group, and three aromatic protons. The key to their differentiation lies in the relative positions of these groups and the resulting influence on the aromatic protons.

G cluster_0 Isomer_A 2-benzyloxy-4-isopropoxybenzaldehyde Isomer_B 4-benzyloxy-2-isopropoxybenzaldehyde Struct_A Struct_A Struct_B Struct_B

Caption: Molecular structures of the two positional isomers.

¹H NMR Analysis: A Tale of Two Spectra

The ¹H NMR spectrum provides the initial and most accessible data for differentiation. While both isomers will show signals for the aldehyde proton (~9.8 ppm), the benzyloxy methylene protons (~5.1 ppm), the isopropoxy methine proton (~4.6 ppm), and the isopropoxy methyl protons (~1.4 ppm), the aromatic region (6.5-8.0 ppm) holds the key.[3]

The distinct electronic effects of the aldehyde (electron-withdrawing) and the alkoxy groups (electron-donating) create unique chemical shifts and splitting patterns for the three aromatic protons on the central ring.

  • For 2-benzyloxy-4-isopropoxybenzaldehyde: The aldehyde group at C1 strongly deshields the proton at C6. The two alkoxy groups donate electron density, shielding the other protons.

  • For 4-benzyloxy-2-isopropoxybenzaldehyde: The aldehyde at C1 deshields the proton at C6. The isopropoxy group at C2 strongly influences the proton at C3, while the benzyloxy group at C4 affects the protons at C3 and C5.

These differences in electronic environment will lead to distinct chemical shifts for the three aromatic protons in each isomer, allowing for initial differentiation. However, for unambiguous confirmation, we turn to a more powerful technique.

The Unambiguous Arbiter: 2D NOESY Spectroscopy

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for confirming the substitution pattern.[4][5] This technique detects correlations between protons that are close in space, regardless of their through-bond connectivity.[6] The crucial insight here is that the benzyloxy methylene protons (-O-CH₂ -Ph) will exhibit a NOE correlation with the aromatic proton(s) adjacent to the benzyloxy group.

  • In 2-benzyloxy-4-isopropoxybenzaldehyde , the benzyloxy group is at position 2. Therefore, a clear NOESY cross-peak will be observed between the benzylic methylene protons and the aromatic proton at position 3.

  • In 4-benzyloxy-2-isopropoxybenzaldehyde , the benzyloxy group is at position 4. A NOESY cross-peak will be observed between the benzylic methylene protons and the two adjacent aromatic protons at positions 3 and 5.

This difference in the NOESY correlation pattern is an irrefutable signature of each isomer's structure.

NOESY_Comparison Figure 2: Key Differentiating NOESY Correlations cluster_A 2-benzyloxy-4-isopropoxybenzaldehyde cluster_B 4-benzyloxy-2-isopropoxybenzaldehyde node_A Benzylic CH₂ Protons (~5.1 ppm) node_A_H3 Aromatic H-3 node_A->node_A_H3 Strong NOE node_B Benzylic CH₂ Protons (~5.1 ppm) node_B_H3 Aromatic H-3 node_B->node_B_H3 Strong NOE node_B_H5 Aromatic H-5 node_B->node_B_H5 Strong NOE

Caption: Expected NOESY correlations for each isomer.

Comparative Data Summary

The following table summarizes the expected NMR data that allows for the clear differentiation of the two isomers. Chemical shifts are predicted based on standard substituent effects.

Parameter 2-benzyloxy-4-isopropoxybenzaldehyde 4-benzyloxy-2-isopropoxybenzaldehyde Causality for Difference
Aromatic ¹H Pattern 3 distinct signals with characteristic ortho & meta coupling.3 distinct signals with characteristic ortho & meta coupling.The specific chemical shifts will differ due to the varied electronic environment created by the substituent positions.[7]
¹³C Aromatic Signals 6 unique signals.6 unique signals.The chemical shifts of the carbons, particularly C2 and C4, will be significantly different, reflecting the directly attached oxygen substituent.[3]
Key ¹H-¹H NOESY Correlation between benzylic CH₂ and one aromatic proton (H-3).Correlation between benzylic CH₂ and two aromatic protons (H-3 & H-5).The spatial proximity between the benzylic protons and the adjacent aromatic protons is unique to each isomer's geometry.[5][6]

Chromatographic Approaches: Separation Before Identification

While NMR provides definitive structural information, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the isomers from a mixture.

  • HPLC: Reversed-phase HPLC is a powerful tool for separating positional isomers. The subtle differences in polarity between the two isomers—arising from the varied placement of the polar alkoxy and benzyloxy groups—can be exploited to achieve baseline separation. A phenyl-based stationary phase may offer enhanced selectivity for these aromatic compounds.[8]

  • GC-MS: If the compounds are sufficiently volatile and thermally stable, GC can provide excellent separation.[9] The isomers will likely have slightly different boiling points and retention times on a suitable capillary column. While the mass spectra (MS) will be identical, the separation by GC allows for the individual analysis of each purified isomer.

Experimental Protocols

The following protocols are designed to be self-validating systems for the definitive identification of the correct isomer.

Protocol 1: NMR Analysis (¹H, ¹³C, NOESY)
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is free of particulate matter. For the NOESY experiment, it is crucial to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect, by performing several freeze-pump-thaw cycles.[10]

  • Instrument Setup (400 MHz Spectrometer):

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Temperature: 298 K.

    • ¹H Experiment: Use a standard single-pulse sequence. Set spectral width to ~12 ppm, acquisition time to ~3-4 seconds, and relaxation delay to 5 seconds. Acquire 8-16 scans.

    • ¹³C Experiment: Use a standard proton-decoupled pulse sequence. Set spectral width to ~220 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • 2D NOESY Experiment: Use a standard NOESY pulse sequence. Set the mixing time (d8) to a range of 500-800 ms to allow for the buildup of NOE correlations.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to all spectra.

    • Reference the ¹H spectrum to the residual solvent signal (CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum to the solvent signal (CDCl₃ at δ 77.16 ppm).[10]

    • Analyze the aromatic region of the ¹H spectrum for chemical shifts and coupling constants.

    • Process the 2D NOESY spectrum and carefully look for the critical cross-peaks between the benzylic methylene protons and the aromatic protons as detailed in Figure 2.

NMR_Workflow Figure 3: NMR Analysis Workflow Sample Isomer Sample Prep Sample Preparation (Dissolve in CDCl₃, Degas) Sample->Prep Acquire NMR Data Acquisition (¹H, ¹³C, 2D NOESY) Prep->Acquire Process Data Processing (FT, Phasing, Referencing) Acquire->Process Analysis Spectral Analysis (Chemical Shifts, Coupling, NOE) Process->Analysis ID Unambiguous Isomer ID Analysis->ID

Caption: A streamlined workflow for isomer identification using NMR.

Conclusion

Distinguishing between the 2-benzyloxy-4-isopropoxy and 4-benzyloxy-2-isopropoxy isomers is a task that demands precision and the correct analytical tools. While ¹H and ¹³C NMR provide strong initial evidence based on differing chemical shifts, the 2D NOESY experiment offers an unambiguous and definitive solution. By identifying the specific through-space correlations between the benzylic methylene protons and their neighboring aromatic protons, one can confidently assign the correct substitution pattern. This guide provides the necessary theoretical foundation and practical protocols for researchers, scientists, and drug development professionals to tackle this common yet critical analytical challenge, ensuring the structural integrity of their compounds.

References

  • Vertex AI Search. (2026). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • JEOL USA. (2026). Basics of NOE/NOESY: Causes and Solutions.
  • Chemistry LibreTexts. (2024).
  • Chemistry LibreTexts. (2025). NOESY Spectra.
  • Benchchem. (2026). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
  • Wikipedia. (2026). Nuclear Overhauser effect.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Royal Society of Chemistry. (2026).
  • Universidade da Química. (2022). Nuclear Magnetic Resonance (NMR)
  • ACS Publications. (2020).
  • ResearchGate. (2026).
  • PubChem. (2026). 3-(Benzyloxy)-4-isopropoxybenzaldehyde.
  • National Center for Biotechnology Information. (2026). 4-(Benzyloxy)benzaldehyde.
  • ResearchGate. (2026). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....
  • Wiley Online Library. (2026). Copies of 1H, 13C, 19F NMR spectra.
  • PubChem. (2026). 4-Isopropoxybenzaldehyde.
  • Sigma-Aldrich. (2026). 4-(Benzyloxy)benzaldehyde 97%.
  • NIST. (2026). Benzaldehyde, 4-(2-propenyloxy)-.
  • PubChem. (2026). 2-(Benzyloxy)benzaldehyde.
  • Pharm Anal Acta. (2022).
  • US Environmental Protection Agency. (2026). 2-(2-Oxopropoxy)benzaldehyde Properties.
  • ResearchG
  • PubChem. (2026). 4-Benzyloxy-2-hydroxybenzaldehyde.
  • Benchchem. (2026). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
  • NIST. (2026). Benzaldehyde, 4-(2-propenyloxy)-.
  • MicroSolv Technology Corporation. (2025).
  • Welch Materials. (2024).
  • ResearchGate. (2026).
  • MDPI. (2023).
  • CymitQuimica. (2026). CAS 22921-58-0: 2-Isopropoxybenzaldehyde.
  • ChemRxiv. (2026).
  • J-GLOBAL. (2026). (2R)-2β-Isopropoxy-3β-hydroxy-4β,5α-bis(benzyloxy)tetrahydro-2H-pyran-6β-carboxylic acid methyl ester.
  • Thermo Fisher Scientific. (2026). 4-Isopropoxybenzaldehyde, 97%.
  • Benchchem. (2026). A Comparative Analysis of Reactivity: 2- vs. 4-Nitro Isomers of Isopropyl-Methoxybenzene.

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Safety Operating Guide

4-(Benzyloxy)-2-isopropoxybenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Benzyloxy)-2-isopropoxybenzaldehyde Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1][2][3][4]

Executive Summary: Immediate Action Plan

Do NOT pour this compound down the sink. 4-(Benzyloxy)-2-isopropoxybenzaldehyde is a substituted aromatic aldehyde with significant lipophilicity and potential aquatic toxicity.[1][2][3]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3]

  • Immediate Hazard: Skin/Eye/Respiratory irritant (H315, H319, H335).[3] Potential sensitizer.

  • Storage Prior to Disposal: Store in glass or HDPE containers. Segregate from strong oxidizers and strong bases to prevent exothermic decomposition or polymerization.

Chemical Profile & Hazard Identification

Senior Scientist Insight: As a specific SDS for this exact intermediate may be rare in public databases, we utilize Read-Across Toxicology based on its functional groups: the reactive benzaldehyde core and the bulky benzyloxy/isopropoxy ether linkages.[2][3]

Functional Group Analysis:

  • Aldehyde Moiety: Susceptible to autoxidation to form the corresponding benzoic acid (4-(benzyloxy)-2-isopropoxybenzoic acid).[1][2][3] This reaction can be exothermic and form peroxides if trace metals are present.

  • Benzyl/Isopropyl Ethers: Generally stable, but increase the compound's lipophilicity, making it a threat to aquatic environments (bioaccumulation potential).

Derived Hazard Data Table

ParameterSpecification / Classification
Signal Word WARNING
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long-lasting effects (Predicted).[1][2][3][5]
Physical State Solid (typically off-white to pale yellow powder) or viscous oil depending on purity.[1][2][3]
Flash Point >110°C (Predicted) - Combustible but not highly flammable.[1][2][3]
Incompatibility Strong Oxidizers (Permanganates, Peroxides), Strong Bases (NaOH, KOH), Reducing Agents.[3]

Waste Characterization & Segregation

Proper segregation is the single most critical step to prevent "lab pack" rejections and dangerous chemical reactions in the waste drum.

The Segregation Logic (Self-Validating System)
  • Why Segregate from Oxidizers? Aldehydes act as reducing agents.[3] Mixing with strong oxidizers (like Nitric Acid waste) can lead to immediate fire or explosion.

  • Why Segregate from Aqueous Waste? The benzyloxy and isopropoxy groups render this molecule hydrophobic.[3] It will form a sticky, non-miscible layer in aqueous waste, complicating treatment and potentially damaging incinerator injection nozzles.

DOT Diagram: Waste Stream Decision Matrix

WasteDecision Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidState Solid / Powder StateCheck->SolidState Pure Compound LiquidState Solution / Mother Liquor StateCheck->LiquidState Reaction Mix BinSolid Dest: Solid Hazardous Waste Bin (Label: Toxic/Irritant Organic Solid) SolidState->BinSolid SolventCheck Solvent Type? LiquidState->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Ethyl Acetate, Hexane) SolventCheck->NonHalogenated No Halogens BinHalo Dest: Halogenated Waste Carboy (Code: F002) Halogenated->BinHalo BinNonHalo Dest: Non-Halogenated Waste Carboy (Code: F003/F005) NonHalogenated->BinNonHalo

Caption: Decision matrix for segregating 4-(Benzyloxy)-2-isopropoxybenzaldehyde based on its physical state and solvent carrier.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE
  • Don PPE: Nitrile gloves (minimum 0.11mm thickness) are sufficient for incidental contact. Use double-gloving if handling solutions in penetrating solvents like DCM.[1][3] Wear safety goggles and a lab coat.[4]

  • Ventilation: All transfers must occur inside a certified chemical fume hood to capture aldehyde vapors.

Phase 2: Packaging (Solid Waste)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.[1][2][3]

  • Transfer: Transfer the solid waste into the container.

    • Critical Check: Ensure the waste is not wet with oxidizing acids.

  • Labeling: Attach a hazardous waste label immediately.

    • Constituents: Write "4-(Benzyloxy)-2-isopropoxybenzaldehyde".[1][2][3]

    • Hazards: Check "Irritant" and "Toxic".[3]

Phase 3: Packaging (Liquid Waste)
  • Compatibility Check: Verify the carboy does not contain nitric acid or piranha solution residues.

  • Pouring: Use a funnel to prevent drips.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone).[3] Add the rinsate to the same waste carboy. Do not pour rinsate down the drain.[2][3]

Phase 4: Final Disposal (Contractor Handoff)
  • This compound typically falls under Waste Code D001 (Ignitable, if in solvent) or Non-Regulated Organic Solid (if pure, though local regulations vary).[3]

  • Destruction Method: The only acceptable destruction method is Incineration with secondary combustion to ensure complete breakdown of the benzene rings.[3]

Spill Contingency Plan

Scenario: A 50g bottle of solid powder drops and shatters on the floor.

DOT Diagram: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with wet paper towels to stop dust) PPE->Contain Clean 4. Cleanup (Scoop into bag, wipe with Acetone) Contain->Clean Dispose 5. Disposal (Label as Hazardous Debris) Clean->Dispose

Caption: Operational workflow for managing a dry powder spill of the target aldehyde.

Specific Cleanup Steps:

  • Dust Control: Do not dry sweep. This generates dust which is a respiratory irritant. Cover the spill with paper towels dampened with water or an inert oil.

  • Collection: Scoop the damp material into a sealable plastic bag.

  • Surface Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe to remove the lipophilic residue.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the solid hazardous waste bin.

Regulatory Compliance & References

Regulatory Framework (USA/Global Harmonized):

  • RCRA (USA): This material is not a P-listed or U-listed acute toxin, but must be characterized for ignitability (if in solvent) and toxicity.[1][2][3]

  • TSCA: Ensure the compound is listed or used under the R&D exemption (40 CFR 720.36).[3]

References

  • PubChem. 4-Isopropoxybenzaldehyde Compound Summary.[2][3] National Library of Medicine. Available at: [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 7.D, Disposal of Specific Chemical Groups. Available at: [Link]

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Personal protective equipment for handling 4-(Benzyloxy)-2-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-(Benzyloxy)-2-isopropoxybenzaldehyde

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 4-(Benzyloxy)-2-isopropoxybenzaldehyde, a key intermediate in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven protocol for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of safety and excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-(Benzyloxy)-2-isopropoxybenzaldehyde. The following table outlines the recommended PPE, grounded in established safety protocols for similar chemical classes.

PPE ComponentSpecifications and Rationale
Hand Protection Butyl rubber gloves are highly recommended for handling aldehydes[5][6]. They offer excellent resistance to a wide range of chemicals, including aromatic compounds. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact[7]. Always double-glove for added protection during procedures with a higher risk of splashing.
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory[8]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection A laboratory coat is essential to protect skin and clothing. For procedures with a higher risk of exposure, consider a chemically resistant apron or gown.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. Under normal use conditions with proper engineering controls, a respirator may not be necessary[8]. However, if dust or aerosols are generated, a dust respirator is recommended[9].
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram and steps outline the recommended procedure for handling 4-(Benzyloxy)-2-isopropoxybenzaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe 1. don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe 2. weigh Weigh Compound in Fume Hood don_ppe->weigh 3. dissolve Dissolve/React Compound weigh->dissolve 4. transfer Transfer Solution dissolve->transfer 5. decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate 6. dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste 7. doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe 8. wash Wash Hands Thoroughly doff_ppe->wash 9.

Safe Handling Workflow for 4-(Benzyloxy)-2-isopropoxybenzaldehyde

Experimental Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of 4-(Benzyloxy)-2-isopropoxybenzaldehyde.

    • Ensure all necessary equipment, including glassware, spatulas, and weighing paper, is clean and readily accessible within the fume hood.

    • Gather and inspect all required PPE. Check gloves for any signs of degradation or punctures.

  • Donning PPE:

    • Put on the laboratory coat, followed by safety goggles and a face shield if necessary.

    • Don the inner pair of gloves.

    • Don the outer pair of butyl rubber gloves, ensuring the cuffs of the gloves extend over the sleeves of the laboratory coat[10].

  • Handling the Compound:

    • Carefully weigh the required amount of 4-(Benzyloxy)-2-isopropoxybenzaldehyde on weighing paper or in a tared container within the fume hood.

    • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • When transferring solutions, use a pipette or a funnel to minimize the risk of spills.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective.

    • Dispose of all contaminated materials in the appropriate waste containers.

  • Doffing PPE:

    • Remove the outer pair of gloves first, turning them inside out as you remove them.

    • Remove the face shield (if used) and safety goggles.

    • Remove the laboratory coat.

    • Remove the inner pair of gloves, again turning them inside out.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling 4-(Benzyloxy)-2-isopropoxybenzaldehyde must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeDisposal Container and Procedure
Solid Waste Contaminated gloves, weighing paper, and other solid materials should be placed in a designated, labeled hazardous waste container for solids.
Liquid Waste Unused or waste solutions of 4-(Benzyloxy)-2-isopropoxybenzaldehyde should be collected in a labeled hazardous waste container for non-halogenated organic liquids[11]. Never dispose of organic substances down the drain[11].
Empty Containers Empty containers that held 4-(Benzyloxy)-2-isopropoxybenzaldehyde must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass waste, with the label defaced[12].

Follow your institution's specific guidelines for hazardous waste disposal[12]. Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with 4-(Benzyloxy)-2-isopropoxybenzaldehyde and foster a secure and productive research environment.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Benzyloxybenzaldehyde.
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